Manganese chloride
Description
Structure
2D Structure
Propriétés
IUPAC Name |
manganese(2+);dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGXZLMLFIJV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8MnO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Manganese Oxide Nanoparticles from Manganese Chloride Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of manganese oxide (MnOₓ) nanoparticles, with a specific focus on methods utilizing manganese (II) chloride (MnCl₂) as a primary precursor. Due to its cost-effectiveness and high reactivity, MnCl₂ serves as a versatile starting material for producing various manganese oxide phases (e.g., MnO, MnO₂, Mn₃O₄), which are of significant interest for biomedical applications, including magnetic resonance imaging (MRI) and drug delivery systems.[1][2][3][4] This document details common synthesis protocols, standard characterization techniques, and the application of these nanomaterials in drug development.
Synthesis Methodologies
The synthesis of manganese oxide nanoparticles from manganese chloride can be achieved through several reliable methods. The choice of method influences the nanoparticles' size, morphology, crystallinity, and surface chemistry, which in turn dictates their suitability for specific applications. The most prevalent methods are co-precipitation, thermal decomposition, and hydrothermal synthesis.[5]
Co-precipitation Method
Co-precipitation is a straightforward and scalable method that involves the precipitation of manganese ions from a solution by adding a precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). The resulting manganese hydroxide precipitate is then converted to manganese oxide through thermal treatment (calcination).
Experimental Protocol: Co-precipitation
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of manganese (II) chloride (MnCl₂) by dissolving the appropriate amount in deionized water.
-
Prepare a 0.2 M solution of sodium hydroxide (NaOH) as the precipitating agent.
-
-
Precipitation:
-
Place the MnCl₂ solution in a beaker on a magnetic stirrer with a heating plate, maintaining a constant temperature of 60°C.
-
Add the NaOH solution dropwise to the MnCl₂ solution under vigorous stirring until the pH of the solution reaches between 10 and 12. A brown precipitate of manganese hydroxide will form.
-
Continue stirring the mixture for 1-2 hours at a constant temperature to ensure a complete reaction.
-
-
Washing and Drying:
-
Allow the precipitate to settle and then separate it from the solution via centrifugation.
-
Wash the collected precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.
-
Dry the washed precipitate in an oven at 100°C overnight.
-
-
Calcination:
-
Transfer the dried powder to a crucible and place it in a muffle furnace.
-
Heat the powder at 500°C for 2 to 4 hours to induce the thermal decomposition of manganese hydroxide into manganese oxide (e.g., MnO₂, Mn₂O₃) nanoparticles.
-
Allow the furnace to cool to room temperature before collecting the final powder.
-
Caption: Experimental workflow for MnOₓ nanoparticle synthesis via co-precipitation.
Thermal Decomposition Method
The thermal decomposition method is highly regarded for its ability to produce monodisperse nanoparticles with excellent control over size and morphology. The process typically involves two stages: first, the synthesis of a manganese-oleate precursor from manganese (II) chloride, and second, the high-temperature decomposition of this precursor in a high-boiling point organic solvent.
Experimental Protocol: Thermal Decomposition
Stage 1: Synthesis of Manganese Oleate Precursor
-
In a three-neck round-bottom flask, dissolve manganese (II) chloride in a mixture of ethanol and deionized water.
-
In a separate beaker, dissolve oleic acid in hexane.
-
Add the oleic acid solution to the MnCl₂ solution in the flask.
-
Heat the mixture to 60-70°C and stir vigorously for 4 hours.
-
After the reaction, transfer the mixture to a separatory funnel. The upper organic layer containing manganese oleate will separate from the lower aqueous layer.
-
Wash the organic layer several times with deionized water.
-
Collect the organic layer and remove the hexane using a rotary evaporator to obtain the waxy manganese oleate precursor.
Stage 2: Thermal Decomposition to MnO Nanoparticles
-
Add the manganese oleate precursor, 1-octadecene (solvent), and additional oleic acid (stabilizer) to a clean three-neck flask equipped with a condenser.
-
Flush the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, and maintain a gentle flow throughout the reaction.
-
Heat the mixture rapidly to 320°C and maintain this temperature for 30 minutes. The solution will turn black, indicating nanoparticle formation.
-
After 30 minutes, cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the MnO nanoparticles.
-
Collect the nanoparticles by centrifugation, discard the supernatant, and re-disperse them in a non-polar solvent like hexane for storage.
Caption: Workflow for thermal decomposition synthesis of MnO nanoparticles.
Hydrothermal Method
Hydrothermal synthesis involves chemical reactions in aqueous solutions sealed within an autoclave at elevated temperatures and pressures. This method is effective for producing highly crystalline nanoparticles with diverse morphologies, such as nanorods, nanotubes, and nanowires, by tuning reaction parameters like temperature, time, and precursor ratios.
Experimental Protocol: Hydrothermal Synthesis
-
Precursor Solution: In a typical synthesis, dissolve a manganese precursor (e.g., KMnO₄ and MnSO₄, or MnCl₂) in deionized water.
-
Reaction Mixture: Transfer the solution into a Teflon-lined stainless steel autoclave. Other reagents, such as acids (HCl) or surfactants, can be added to control the morphology.
-
Sealing and Heating: Seal the autoclave and ensure it is not filled more than 80% of its volume.
-
Place the autoclave in an oven and heat it to a specific temperature (e.g., 140-180°C) for a set duration (e.g., 12-24 hours).
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the product by filtration or centrifugation.
-
Wash the resulting nanoparticles thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
Caption: General workflow for the hydrothermal synthesis of MnOₓ nanostructures.
Characterization of Manganese Oxide Nanoparticles
Proper characterization is crucial to confirm the synthesis of the desired nanoparticles and to understand their physical and chemical properties.
Characterization Workflow
A typical characterization workflow involves multiple analytical techniques to obtain a complete picture of the nanoparticle's structure, morphology, and composition.
Caption: Standard workflow for nanoparticle characterization.
-
X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure and phase purity of the synthesized nanoparticles. The positions and intensities of the diffraction peaks are compared to standard patterns (e.g., JCPDS cards) to identify the specific manganese oxide phase (e.g., MnO, MnO₂, Mn₂O₃). The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, size, and aggregation state of the nanoparticles. It is particularly useful for visualizing the overall shape and texture of nanoparticle agglomerates.
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the direct visualization of individual nanoparticles. It provides accurate information on particle size, size distribution, and shape. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the sample. For manganese oxide nanoparticles, characteristic absorption bands in the low-wavenumber region (typically 400-700 cm⁻¹) correspond to the Mn-O stretching vibrations, confirming the formation of the oxide. It can also detect the presence of surface functional groups, adsorbed water, or residual organic molecules from the synthesis.
-
UV-Visible Spectroscopy (UV-Vis): This technique measures the optical properties of the nanoparticles. The UV-Vis absorption spectrum can confirm nanoparticle formation, as metal oxide nanoparticles often exhibit a characteristic absorption peak. The data can also be used to calculate the optical band gap of the material.
Data Summary Tables
Quantitative data from synthesis and characterization are summarized below for easy comparison.
Table 1: Influence of Synthesis Parameters on Nanoparticle Properties
| Synthesis Method | Precursor | Key Parameters | Resulting Phase | Typical Size | Morphology |
| Co-precipitation | MnCl₂, MnSO₄ | pH (10-13), Calcination Temp (500°C) | MnO₂, Mn₂O₃, Mn₃O₄ | 10-50 nm | Spherical, Nanocubes |
| Thermal Decomposition | Mn-oleate (from MnCl₂) | Reaction Temp (320°C), Time (30 min) | MnO | 5-20 nm | Monodisperse, Spherical |
| Hydrothermal | KMnO₄, MnSO₄, MnCl₂ | Reaction Temp (140-180°C), Time (12-24h) | α-MnO₂, β-MnO₂ | 20-50 nm (diameter) | Nanorods, Nanowires |
Table 2: Typical Characterization Data for Manganese Oxide Nanoparticles
| Characterization Technique | Feature | Typical Values / Observations | Reference |
| XRD | 2θ Peaks for α-MnO₂ | 12.7°, 25.1°, 36.2° | |
| 2θ Peaks for Mn₂O₃ | 32.9°, 38.2°, 55.2° | ||
| FTIR | Mn-O Stretching Vibration | 450 - 650 cm⁻¹ | |
| O-H Stretching (adsorbed H₂O) | ~3400 cm⁻¹ (broad peak) | ||
| UV-Vis | Absorption Maximum (λₘₐₓ) | 320 - 360 nm | |
| Optical Band Gap (E₉) | 3.4 - 5.9 eV |
Applications in Drug Development and Bioimaging
Manganese oxide nanoparticles are promising candidates for various biomedical applications due to their unique magnetic and chemical properties.
-
MRI Contrast Agents: In the acidic microenvironment of tumors or within cellular endosomes, manganese oxide nanoparticles can degrade and release Mn²⁺ ions. These ions are paramagnetic and act as effective T1 contrast agents, significantly enhancing the signal in T1-weighted MR images, a phenomenon known as "smart" or TME-responsive imaging.
-
Drug Delivery Systems: The high surface area of MnOₓ nanoparticles allows for the functionalization and loading of various therapeutic agents. The pH-sensitive degradation of the nanoparticles within the tumor microenvironment (TME) can be exploited for targeted drug release, which can reduce systemic toxicity and improve therapeutic efficacy.
-
Theranostics: By combining diagnostic (MRI) and therapeutic (drug delivery) capabilities into a single platform, MnOₓ nanoparticles serve as powerful theranostic agents. For instance, MnO₂ nanoparticles can react with H₂O₂, which is overexpressed in the TME, to produce oxygen. This alleviates tumor hypoxia and can significantly enhance the effectiveness of oxygen-dependent treatments like photodynamic therapy (PDT) and radiotherapy.
Caption: Mechanism of MnO₂ nanoparticles in the tumor microenvironment (TME).
References
The Indispensable Role of Manganese: A Technical Guide on its Biological Functions as an Essential Trace Element
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace element crucial for a multitude of physiological processes.[1] It functions as a cofactor for a wide array of enzymes, playing a pivotal role in metabolism, antioxidant defense, bone formation, and neurological function.[2][3] While essential for life, the homeostatic balance of manganese is critical, as both deficiency and excess can lead to significant health issues.[4] This technical guide provides an in-depth exploration of the biological roles of manganese, with a focus on its enzymatic functions, relevant signaling pathways, and the experimental methodologies used to study this vital micronutrient.
Data Presentation: Quantitative Overview of Manganese
Quantitative data regarding manganese distribution and dietary recommendations are summarized below for easy reference and comparison.
Table 1: Manganese Concentration in Human Tissues and Fluids
| Tissue/Fluid | Concentration | Reference |
| Whole Blood | 4 - 15 µg/L | |
| Serum | 0.4 - 0.85 µg/L | |
| Plasma | Mean of 1.28 µg/L | |
| Liver | 1.2 - 1.3 mg/kg | |
| Pancreas | 1.04 mg/kg | |
| Bone | 1 mg/kg (25-40% of total body Mn) | |
| Kidney | 0.98 mg/kg | |
| Brain | 0.15 - 0.46 mg/kg | |
| Urine | 1 - 8 µg/L |
Table 2: Dietary Reference Intakes for Manganese
| Age Group | Gender | Adequate Intake (AI) (mg/day) | Tolerable Upper Intake Level (UL) (mg/day) |
| Infants (0-6 months) | Male/Female | 0.003 | Not Established |
| Infants (7-12 months) | Male/Female | 0.6 | Not Established |
| Children (1-3 years) | Male/Female | 1.2 | 2 |
| Children (4-8 years) | Male/Female | 1.5 | 3 |
| Children (9-13 years) | Male | 1.9 | 6 |
| Female | 1.6 | 6 | |
| Adolescents (14-18 years) | Male | 2.2 | 9 |
| Female | 1.6 | 9 | |
| Adults (19+ years) | Male | 2.3 | 11 |
| Female | 1.8 | 11 | |
| Pregnancy | 2.0 | 9-11 | |
| Lactation | 2.6 | 9-11 |
Data sourced from the National Institutes of Health and the National Academy of Medicine.
Core Biological Roles and Enzymatic Functions
Manganese is a critical component or activator for numerous enzymes, placing it at the heart of various metabolic and cellular processes.
Antioxidant Defense: Manganese Superoxide Dismutase (MnSOD)
The primary antioxidant enzyme within the mitochondria is Manganese Superoxide Dismutase (MnSOD). This enzyme is vital for cellular protection against oxidative stress. It catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, which can then be further detoxified by other enzymes. Given that mitochondria are the primary sites of cellular respiration and reactive oxygen species (ROS) production, MnSOD plays a crucial role in maintaining mitochondrial integrity and overall cellular health.
Metabolism
Manganese is indispensable for the metabolism of amino acids, cholesterol, glucose, and carbohydrates through its role in various enzymes.
-
Gluconeogenesis: Pyruvate carboxylase, a manganese-containing enzyme, and phosphoenolpyruvate carboxykinase (PEPCK), a manganese-activated enzyme, are critical for the synthesis of glucose from non-carbohydrate precursors.
-
Urea Cycle: Arginase, another manganese-dependent enzyme, is essential in the liver for the urea cycle, a process that detoxifies ammonia produced during the breakdown of amino acids.
Bone and Connective Tissue Formation
Manganese is required for the synthesis of proteoglycans, which are essential components of cartilage and bone. It activates glycosyltransferases, enzymes necessary for the formation of these complex molecules. Manganese deficiency can lead to impaired bone development and skeletal abnormalities.
Neurological Function
In the brain, the manganese-activated enzyme glutamine synthetase is responsible for converting the excitatory neurotransmitter glutamate into glutamine. This process is critical for preventing excitotoxicity and for the synthesis of the inhibitory neurotransmitter GABA.
Signaling Pathways Involving Manganese
Manganese can modulate several key signaling pathways, influencing cell growth, proliferation, and survival.
Manganese can directly activate insulin and insulin-like growth factor (IGF) receptors, initiating downstream signaling cascades. One of the major pathways affected is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival. Manganese exposure has been shown to increase the phosphorylation of Akt and downstream targets of mTOR. Additionally, manganese can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular responses, including inflammation, apoptosis, and gene transcription.
Experimental Protocols
The study of manganese in biological systems employs a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Quantification of Manganese in Biological Samples
A common workflow for determining manganese concentrations in tissues or fluids involves sample preparation followed by analysis using atomic absorption spectrometry or neutron activation analysis.
a) Atomic Absorption Spectrometry (AAS)
This is one of the most widely used techniques for quantifying manganese in biological and environmental samples.
-
Principle: The sample is atomized in a flame or graphite furnace. A light beam of a specific wavelength (279.5 nm for manganese) is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of manganese in the sample.
-
Sample Preparation: Biological samples such as blood, urine, or tissue homogenates are typically digested using a mixture of strong acids (e.g., nitric and sulfuric acid) to remove the organic matrix.
-
Instrumentation and Analysis:
-
An atomic absorption spectrometer equipped with a manganese hollow-cathode lamp is used.
-
The instrument is calibrated using a series of standard solutions of known manganese concentrations.
-
The digested sample is then introduced into the instrument, and its absorbance is measured.
-
The manganese concentration in the sample is determined by comparing its absorbance to the calibration curve.
-
-
Advantages: Robust, relatively low cost, and good precision. Graphite furnace AAS (GFAAS) offers high sensitivity for samples with low manganese levels.
b) Neutron Activation Analysis (NAA)
NAA is a highly sensitive and accurate method for determining elemental concentrations.
-
Principle: The sample is irradiated with neutrons, causing the stable manganese isotope (55Mn) to capture a neutron and become the radioactive isotope 56Mn. 56Mn then decays, emitting characteristic gamma rays (at 847 keV) with a half-life of 2.58 hours. The intensity of these gamma rays is proportional to the amount of manganese in the sample.
-
Sample Preparation: A key advantage of NAA is that it requires minimal sample preparation, reducing the risk of contamination. Tissues can be processed to reduce interference from other elements like sodium and chlorine.
-
Irradiation and Counting:
-
The sample, along with a manganese standard, is placed in a nuclear reactor for irradiation.
-
After a cooling period to allow for the decay of short-lived interfering isotopes, the gamma-ray emissions from the sample and the standard are measured using a high-resolution germanium detector.
-
-
Advantages: High sensitivity and precision, and it is a non-destructive technique.
Assay of Manganese Superoxide Dismutase (MnSOD) Activity
This assay is used to measure the enzymatic activity of MnSOD in cell lysates or tissue homogenates.
-
Principle: The assay is based on the ability of SOD to inhibit the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium (NBT) or a tetrazolium salt) by superoxide radicals. The superoxide radicals are generated by a system such as xanthine/xanthine oxidase or riboflavin/light. The higher the SOD activity in the sample, the lower the reduction of the chromogenic reagent.
-
Procedure:
-
Sample Preparation: Cells or tissues are homogenized in a lysis buffer to release the cellular proteins. The protein concentration of the lysate is determined. To specifically measure MnSOD activity, inhibitors of other SOD isoforms (e.g., potassium cyanide to inhibit Cu/Zn-SOD) are added.
-
Assay Reaction: The cell lysate is mixed with the reaction cocktail containing the superoxide-generating system and the chromogenic reagent.
-
Detection: The change in absorbance of the chromogenic reagent is measured over time using a spectrophotometer.
-
Calculation: The SOD activity is calculated based on the degree of inhibition of the reduction of the chromogenic reagent and is typically expressed as units of activity per milligram of protein.
-
Methods for Studying Manganese Transporters
Understanding how manganese is transported into and out of cells is crucial for comprehending its homeostasis.
-
Radioisotope Uptake Assays: This is a direct method to measure the transport of manganese into cells.
-
Principle: Cells are incubated with a radioactive isotope of manganese, such as 54Mn. The amount of radioactivity that accumulates inside the cells over time is a measure of the transport rate.
-
Procedure:
-
Cells expressing a specific transporter of interest (or control cells) are cultured.
-
The cells are incubated with a solution containing 54Mn for various time points.
-
The incubation is stopped, and the cells are washed to remove extracellular radioactivity.
-
The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.
-
-
-
Yeast Complementation Assays: This genetic approach is used to identify and characterize proteins that transport manganese.
-
Principle: Yeast strains that are deficient in a specific metal transporter (e.g., smf1 mutant for manganese) are unable to grow on media with low levels of that metal. If a gene from another organism that encodes a manganese transporter is introduced into these yeast cells, it can "rescue" their growth.
-
Procedure:
-
A yeast mutant strain defective in manganese uptake is transformed with a library of genes from the organism of interest.
-
The transformed yeast cells are plated on a medium with low manganese concentration.
-
Colonies that are able to grow are selected, and the introduced gene is identified and further characterized.
-
-
Conclusion
Manganese is an essential trace element with a multifaceted biological role, acting as a critical cofactor for numerous enzymes involved in fundamental cellular processes. Its homeostasis is tightly regulated, and disruptions in manganese levels can have significant pathological consequences. The continued application of advanced analytical techniques and molecular biology approaches will further elucidate the intricate mechanisms by which manganese exerts its vital functions and will be instrumental in the development of therapeutic strategies for manganese-related disorders.
References
- 1. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Manganese - Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Properties of Manganese Chloride Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of manganese chloride (MnCl₂) solutions. It is designed to be a valuable resource for professionals in research, science, and drug development who work with or are exploring the applications of this compound. The guide details key electrochemical parameters, outlines experimental protocols for their measurement, and illustrates fundamental concepts and workflows.
Core Electrochemical Parameters
The electrochemical behavior of this compound solutions is characterized by several key parameters. Understanding these is crucial for applications ranging from electrodeposition and battery technology to its use as a contrast agent in medical imaging.
When dissolved in water, this compound dissociates into manganese ions (Mn²⁺) and chloride ions (Cl⁻). The Mn²⁺ ion is the primary electroactive species, readily participating in redox reactions.[1] Aqueous solutions of MnCl₂ are typically mildly acidic, with a pH of around 4, due to the formation of the metal aquo complex [Mn(H₂O)₆]²⁺.[2]
Data Summary
The following tables summarize key quantitative data for the electrochemical properties of this compound solutions.
Table 1: Molar Conductivity of Aqueous Solutions at 25°C
| Compound | Concentration (mol/L) | Molar Conductivity (Λm) (10⁻⁴ m² S mol⁻¹) |
| 1/2 BaCl₂ | 0.0005 | 135.89 |
| 0.001 | 134.27 | |
| 0.005 | 127.96 | |
| 0.01 | 123.88 | |
| 0.02 | 119.03 | |
| 0.05 | 111.42 | |
| 0.1 | 105.14 | |
| 1/2 CaCl₂ | 0.0005 | 131.86 |
| 0.001 | 130.30 | |
| 0.005 | 124.19 | |
| 0.01 | 120.30 | |
| 0.02 | 115.59 | |
| 0.05 | 108.42 | |
| 0.1 | 102.41 |
Table 2: Diffusion Coefficients of Mn²⁺ in Aqueous Solutions
| Temperature (°C) | Limiting Molar Ionic Conductivity of Mn²⁺ (λ°(Mn²⁺)) (S cm² mol⁻¹) | Diffusion Coefficient of Mn²⁺ (D°(Mn²⁺)) (cm² s⁻¹) |
| 5 | 28.5 | 0.76 x 10⁻⁵ |
| 15 | 40.8 | 1.09 x 10⁻⁵ |
| 25 | 53.5 | 1.43 x 10⁻⁵ |
| 35 | 67.0 | 1.79 x 10⁻⁵ |
| 45 | 81.0 | 2.17 x 10⁻⁵ |
Table 3: Standard Electrode Potentials at 25°C
| Half-Reaction | Standard Potential (E°) (V) |
| Mn²⁺(aq) + 2e⁻ → Mn(s) | -1.18 |
| Mn³⁺(aq) + e⁻ → Mn²⁺(aq) | +1.51 |
| MnO₂(s) + 4H⁺(aq) + 2e⁻ → Mn²⁺(aq) + 2H₂O(l) | +1.23 |
| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.52 |
Experimental Protocols
Accurate characterization of the electrochemical properties of this compound solutions relies on standardized experimental techniques. This section provides detailed methodologies for two key experiments: Cyclic Voltammetry and Electrochemical Impedance Spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of a species in solution.
Objective: To determine the redox potentials and study the electrochemical reversibility of the Mn²⁺/Mn redox couple in an aqueous MnCl₂ solution.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite rod)
-
Manganese (II) chloride (MnCl₂)
-
Supporting electrolyte (e.g., Potassium chloride - KCl, 0.1 M)
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of MnCl₂ at a desired concentration (e.g., 3 mM) in an aqueous solution of the supporting electrolyte (e.g., 0.1 M KCl).[4] The supporting electrolyte is necessary to increase the conductivity of the solution and minimize the iR drop.
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish. Rinse thoroughly with deionized water and sonicate in deionized water to remove any polishing residues.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode. Ensure the tip of the reference electrode is placed close to the working electrode surface.
-
Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters in the software. Key parameters include:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials (Switching Potentials): Define the potential window to be scanned. For the reduction of Mn²⁺, a suitable range could be from a positive potential (e.g., +0.5 V) to a sufficiently negative potential to observe the reduction peak (e.g., -1.5 V vs. Ag/AgCl).
-
Scan Rate (ν): The rate at which the potential is swept (e.g., 100 mV/s).[4] Multiple scan rates should be used to investigate the kinetics of the reaction.
-
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Identify the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa).
-
Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is approximately 59/n mV at 25°C, where n is the number of electrons transferred.
-
Analyze the relationship between the peak current and the square root of the scan rate. For a diffusion-controlled process, a linear relationship is expected.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties and kinetics of electrochemical systems.
Objective: To characterize the charge transfer resistance and double-layer capacitance at the electrode-electrolyte interface in a MnCl₂ solution.
Materials and Equipment:
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module
-
Three-electrode electrochemical cell (same as for CV)
-
MnCl₂ solution with a supporting electrolyte (as prepared for CV)
Procedure:
-
Cell Setup and Deaeration: Prepare the electrochemical cell and the solution as described for the cyclic voltammetry experiment.
-
Determination of DC Potential: Before running the EIS experiment, determine a suitable DC potential at which to hold the electrode. This is often the open-circuit potential (OCP) or a potential within the region of interest determined from a cyclic voltammogram.
-
EIS Measurement:
-
Connect the cell to the potentiostat.
-
Set the EIS parameters in the software:
-
DC Potential: The potential determined in the previous step.
-
AC Amplitude (Perturbation Voltage): A small sinusoidal voltage perturbation (e.g., 5-10 mV) to ensure a linear response.
-
Frequency Range: A wide range of frequencies, typically from high frequencies (e.g., 100 kHz) to low frequencies (e.g., 0.1 Hz or lower), to probe different electrochemical processes.
-
-
Run the EIS experiment. The software will record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
-
Data Analysis:
-
Nyquist Plot: Plot the negative of the imaginary impedance (-Z'') versus the real impedance (Z'). A typical Nyquist plot for a simple electrochemical system shows a semicircle.
-
Equivalent Circuit Modeling: To extract quantitative information, the experimental data is fitted to an equivalent electrical circuit model. A common model for a simple charge-transfer reaction at an electrode is the Randles circuit.
-
The components of the Randles circuit represent:
-
Rs (Solution Resistance): The resistance of the electrolyte solution between the working and reference electrodes.
-
Rct (Charge Transfer Resistance): The resistance to the electrochemical reaction at the electrode surface. It is inversely proportional to the reaction rate.
-
Cdl (Double Layer Capacitance): The capacitance of the electrical double layer that forms at the electrode-electrolyte interface. In real systems, a Constant Phase Element (CPE) is often used instead of a pure capacitor to account for non-ideal behavior.
-
-
Visualizations of Workflows and Relationships
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.
Caption: Workflow for a Cyclic Voltammetry Experiment.
Caption: Workflow for an Electrochemical Impedance Spectroscopy Experiment.
References
Manganese Chloride as a Calcium Analog: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which manganese chloride (MnCl₂) functions as a calcium (Ca²⁺) analog in biological systems. Divalent manganese (Mn²⁺) shares key physicochemical properties with Ca²⁺, allowing it to interact with and permeate cellular structures designed for calcium transport and signaling. This mimicry is a double-edged sword: it provides a powerful tool for experimental research, such as in Manganese-Enhanced MRI (MEMRI), while also forming the basis of manganese neurotoxicity. This document details the pathways of cellular entry, intracellular interactions, effects on signaling cascades, and the experimental protocols used to investigate these phenomena.
Core Mechanism: Competition at Calcium Influx Pathways
The primary mechanism of action for Mn²⁺ as a Ca²⁺ analog is its ability to compete with and utilize the transport machinery responsible for Ca²⁺ influx. Due to its similar ionic radius and charge, Mn²⁺ can enter cells through various calcium channels.
-
Voltage-Gated Calcium Channels (VDCCs): In excitable cells like neurons and cardiomyocytes, Mn²⁺ directly competes with Ca²⁺ for entry through VDCCs.[1][2][3] Studies have shown that Mn²⁺ not only permeates these channels but can, in some cases, act as a preferred substrate for slow L-type calcium channels, effectively blocking normal calcium currents and leading to altered cellular function.[1][2]
-
Store-Operated Calcium Entry (SOCE): Mn²⁺ readily enters cells through store-operated channels, which are activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum. This property is widely exploited experimentally to measure the activity of SOCE pathways.
-
Receptor-Operated Channels: Mn²⁺ can also enter through receptor-operated channels. For example, it utilizes the TRPC3 channel in astrocytes, where it competes with Ca²⁺ and can inhibit ATP-induced calcium signaling.
-
Other Divalent Cation Transporters: While Ca²⁺ channels are a major route, other transporters like the Divalent Metal Transporter 1 (DMT1) and ZIP family transporters (ZIP8, ZIP14) are also capable of transporting Mn²⁺ into cells.
Intracellular Fate: Binding and Disruption of Signaling
Once inside the cell, Mn²⁺ continues to mimic Ca²⁺ by interacting with intracellular calcium-binding proteins and organelles, often leading to the disruption of normal signaling cascades.
-
Interaction with Calmodulin (CaM): Mn²⁺ can substitute for Ca²⁺ in binding to the EF-hand domains of calmodulin. However, a critical distinction exists: Mn²⁺ binding does not typically induce the large-scale conformational change ("domain opening") that is essential for CaM to activate its downstream targets. This makes Mn²⁺ an effective competitive inhibitor of Ca²⁺/CaM-dependent pathways.
-
Disruption of Ca²⁺ Homeostasis: The accumulation of Mn²⁺ perturbs intracellular Ca²⁺ homeostasis. It has been shown to decrease the available pool of releasable Ca²⁺ from the endoplasmic reticulum while simultaneously increasing Ca²⁺ loads within the mitochondria.
-
Alteration of Signaling Pathways: By interfering with Ca²⁺ signaling, Mn²⁺ can dysregulate numerous downstream pathways. Notably, it affects the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for processes like morphogenesis and cell survival. Studies show that Mn²⁺ exposure leads to persistent ERK activation, contrary to the normal physiological oscillations, which can impair processes like skeletogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound on calcium-dependent cellular processes.
Table 1: Effect of MnCl₂ on Cardiac Myocyte L-type Ca²⁺ Currents and Transients
| Parameter | MnCl₂ Concentration | Effect | Reference |
|---|---|---|---|
| L-type Ca²⁺ Current Amplitude | 50 µM | Significant decrease | |
| 100 µM | Significant decrease | ||
| Ca²⁺ Transient Amplitude | 25 µM | 7.0 ± 0.6% reduction | |
| 50 µM | 12.2 ± 0.9% reduction (Significant) |
| | 100 µM | 17.1 ± 1.0% reduction (Significant) | |
Table 2: Comparative Cytotoxicity (IC₅₀) of MnCl₂ After 24-Hour Exposure
| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | ~400 µM | |
| GL15 | Human Glioblastoma | ~650 µM | |
| HepG2 | Human Hepatoma | ~700 µM | |
| MDCK | Canine Kidney Epithelial | ~1100 µM |
Note: IC₅₀ values are estimated from published graphs and indicate a higher sensitivity of neuronal cells to manganese toxicity.
Key Experimental Protocol: Mn²⁺ Quenching Assay for SOCE
This assay is a cornerstone technique for studying SOCE, leveraging Mn²⁺'s properties as a Ca²⁺ analog and a fluorescence quencher.
Principle: The assay is based on the influx of extracellular Mn²⁺ through active SOCE channels. Once inside the cell, Mn²⁺ binds to the fluorescent Ca²⁺ indicator Fura-2. Mn²⁺ has a much higher affinity for Fura-2 than Ca²⁺ and, upon binding, quenches its fluorescence signal. This quenching is measured at Fura-2's isosbestic point (~360 nm excitation), a wavelength where its fluorescence is independent of Ca²⁺ concentration. Therefore, the rate of fluorescence decay is directly proportional to the rate of Mn²⁺ influx, providing a quantitative measure of SOCE activity.
Detailed Methodology:
-
Cell Preparation: Culture cells on coverslips or in microplates. Load the cells with 1-2 µM Fura-2-AM for 20-30 minutes at 37°C in a standard buffered salt solution (BSS).
-
Washing: Wash cells twice with BSS to remove extracellular Fura-2-AM.
-
Store Depletion: To activate SOCE, first perfuse the cells with a Ca²⁺-free BSS containing a chelator like 0.5 mM EGTA. Then, add an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as 10 µM Thapsigargin (TG), to this Ca²⁺-free solution to passively deplete the ER Ca²⁺ stores.
-
Mn²⁺ Quenching Measurement: After store depletion, switch to a BSS solution containing a defined concentration of MnCl₂ (typically 0.5 mM).
-
Data Acquisition: Immediately begin recording the Fura-2 fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of ~510 nm using a fluorescence microscope or plate reader.
-
Analysis: The rate of fluorescence decay (quenching) is calculated by fitting the initial slope of the fluorescence curve after Mn²⁺ addition. This rate serves as a direct index of SOCE activity.
-
Normalization: At the end of the experiment, cells can be lysed with 0.1% Triton X-100 to obtain the minimum fluorescence value (complete quenching), which is set as 0% for normalization.
References
An In-depth Technical Guide to the Magnetic Resonance Properties of Manganese Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental magnetic resonance properties of manganese ions, with a particular focus on the divalent state (Mn²⁺). Manganese is a potent paramagnetic center due to its high electronic spin (S = 5/2) and relatively long electronic relaxation time, making it a subject of intense interest in magnetic resonance imaging (MRI) as a contrast agent and in electron paramagnetic resonance (EPR) spectroscopy for structural and dynamic studies.[1] This document details the theoretical underpinnings, experimental methodologies for characterization, and quantitative data for various manganese species, serving as a critical resource for professionals in research and drug development.
Fundamental Magnetic Resonance Properties
The magnetic properties of the Mn²⁺ ion are dictated by its d⁵ electronic configuration, which results in a high-spin state (S = 5/2) in most coordination environments. This large magnetic moment is the primary source of its effectiveness in magnetic resonance applications.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy directly probes the environment of the paramagnetic Mn²⁺ ion. The EPR spectrum is described by a spin Hamiltonian that includes several key terms: the electron Zeeman interaction, the zero-field splitting (ZFS), and the hyperfine coupling to the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance).[2][3]
-
g-value: This dimensionless factor is analogous to the chemical shift in NMR and reflects the local electronic environment of the Mn²⁺ ion. For Mn²⁺, g-values are typically very close to the free electron value of ~2.0023.[2][4] A positive shift from this value can indicate more covalent bonding between the Mn(II) ion and its ligands.
-
Zero-Field Splitting (ZFS): In environments with less than cubic symmetry, the degeneracy of the spin states is lifted even in the absence of an external magnetic field. This is described by the axial (D) and rhombic (E) ZFS parameters. These parameters are highly sensitive to the coordination geometry and symmetry of the Mn²⁺ complex.
-
Hyperfine Coupling (HFC): The interaction between the electron spin and the ⁵⁵Mn nuclear spin (I = 5/2) splits the EPR signal into a characteristic sextet. The magnitude of the hyperfine coupling constant (A) provides information about the covalency of the metal-ligand bonds.
Nuclear Magnetic Resonance (NMR) Relaxometry
In NMR, particularly of water protons, Mn²⁺ ions act as powerful relaxation agents. They drastically shorten the longitudinal (T₁) and transverse (T₂) relaxation times of nearby water protons through dipole-dipole interactions. This property is the basis for its use as an MRI contrast agent.
-
Relaxivity (r₁, r₂): The efficiency of a paramagnetic contrast agent is quantified by its relaxivity, defined as the increase in the relaxation rate (R₁ = 1/T₁ or R₂ = 1/T₂) of the solvent protons per millimolar concentration of the agent. High longitudinal relaxivity (r₁) is desirable for T₁-weighted (positive) contrast agents, which produce bright signals in images. The r₂/r₁ ratio is also a critical parameter, with ratios close to 1 being ideal for T₁ agents.
Quantitative Data Presentation
The following tables summarize key magnetic resonance parameters for various manganese ions and their complexes as reported in the literature.
Table 1: Electron Paramagnetic Resonance (EPR) Parameters for Selected Mn(II) Species
| Complex/System | g-value | Zero-Field Splitting (D) | Hyperfine Coupling (A) | Coordination Environment/Notes |
| Mn(II) Hexaaqua Ion | ~2.001 | - | ~93 G (253 MHz) | Octahedral, in solution. |
| Mn(II) in Cs[Mg(H₂O)₆]AsO₄ | Isotropic | Cubic splitting a = 20.1 MHz | -90.1 G | Tetrahedral site symmetry. |
| Mn(II)-MntC Protein | ~2.001 | D = 810 MHz, E/D = 0.15 | a_iso = -260 MHz | His₂AspGlu coordination sphere. |
| Mn(II)-PsaA Protein | ~2.001 | D = 550 MHz, E/D = 0.22 | a_iso = -265 MHz | His₂AspGlu coordination sphere. |
| MnCl₂(OPPh₃)₂ | ~2.00 | 0.165 cm⁻¹ | - | Distorted tetrahedral. |
| MnBr₂(OPPh₃)₂ | ~2.00 | 0.443 cm⁻¹ | - | Distorted tetrahedral. |
| MnI₂(OPPh₃)₂ | ~2.00 | 0.906 cm⁻¹ | - | Distorted tetrahedral. |
| Mn(II) Complex | 2.015 | - | - | Octahedral site symmetry. |
Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Selected Mn(II)-Based Agents
| Agent | Magnetic Field | Temperature | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Notes |
| MnCl₂ (Free Mn²⁺) | 1.4 T | 37 °C | 5.1 | - | - | Aqueous solution at pH 3. |
| Mn-DPDP (Teslascan®) | 20 MHz (0.47 T) | 40 °C | 2.8 | 3.7 | 1.32 | Former clinically approved agent. |
| [Mn(II)(L')]₂ x 2H₂O | 1.5 T | 37 °C | 4.9 | 34.5 | 7.04 | L' = 1.4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate. |
| Mn-protoporphyrin | 3.0 T | - | 3.7 ± 1.1 | 5.2 ± 1.1 | 1.41 | As part of a nanostructure. |
| MnO Nanocolloids (ManOC) | 3.0 T | - | 4.1 ± 0.9 | 18.9 ± 1.1 | 4.61 | Nanoparticulate agent. |
| Mn-Oleate Nanocolloids (ManOL) | 3.0 T | - | 20.4 ± 1.1 | 65.6 ± 0.9 | 3.22 | Nanoparticulate agent. |
| [MnII(CyHBET)]²⁻ | 1.4 T | 37 °C | 3.3 | - | - | Redox-responsive agent. |
| MnL1 (EDTA-based) | 20 MHz (0.47 T) | 37 °C | 40.5 ± 0.6 | - | - | In presence of serum albumin. |
| Pyclen-based Complex | 1.41 T | 37 °C | 1.7 - 3.4 | - | - | Range for different pyclen derivatives. |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate characterization of manganese ions' magnetic resonance properties.
Protocol for EPR Spectroscopy of Mn(II) Complexes
This protocol outlines a general procedure for acquiring and analyzing continuous-wave (CW) EPR spectra of Mn(II) samples.
-
Sample Preparation:
-
For solutions, dissolve the Mn(II) complex in a suitable solvent (e.g., deionized water, buffer) to a final concentration typically in the micromolar to low millimolar range.
-
To minimize dipolar broadening and observe well-resolved hyperfine structure, use frozen solutions. Transfer the liquid sample into a quartz EPR tube and flash-freeze in liquid nitrogen.
-
For powder samples, load a small amount of the finely ground solid into the EPR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the EPR spectrometer cavity, which is housed within a cryostat for low-temperature measurements (e.g., 30 K).
-
Set the spectrometer frequency (e.g., X-band at ~9.5 GHz or high-field W-band at ~94 GHz).
-
Set the microwave power to a non-saturating level, determined by a power saturation study.
-
Set the magnetic field modulation amplitude and frequency (e.g., 0.5 mT at 50 kHz).
-
Sweep the magnetic field over a range appropriate for Mn(II) (e.g., several thousand Gauss centered around g=2).
-
Record the first-derivative absorption spectrum.
-
-
Data Analysis:
-
Simulate the experimental spectrum using software that diagonalizes the spin Hamiltonian matrix.
-
The spin Hamiltonian includes terms for the electron Zeeman effect, ZFS (D and E), and hyperfine coupling (A).
-
Vary the simulation parameters (g, D, E, A, and linewidths) to achieve the best fit between the experimental and simulated spectra. The central six-line pattern arises from the mₛ = ±1/2 transitions.
-
Protocol for NMR Relaxivity (r₁, r₂) Measurement
This protocol describes the determination of the longitudinal (r₁) and transverse (r₂) relaxivity of a Mn(II)-based agent.
-
Sample Preparation:
-
Prepare a series of at least five samples of the manganese complex in the desired solvent (e.g., saline, buffer at physiological pH 7.4) with varying concentrations (e.g., 0.1 to 1.0 mM).
-
Prepare a blank sample containing only the solvent.
-
Equilibrate all samples to the desired temperature (e.g., 37 °C) in a water bath or the NMR probe.
-
-
NMR Data Acquisition:
-
Place the sample in the NMR spectrometer or MRI scanner (e.g., 1.4 T or 1.5 T).
-
For T₁ Measurement: Use an inversion recovery pulse sequence (e.g., IR TSE). Acquire data over a range of inversion times (TI) to accurately map the recovery of longitudinal magnetization.
-
For T₂ Measurement: Use a multi-echo spin-echo pulse sequence (e.g., ME-SE). Acquire data over a range of echo times (TE) to accurately map the decay of transverse magnetization.
-
Measure T₁ and T₂ for the blank solvent sample as well.
-
-
Data Analysis and Relaxivity Calculation:
-
For each sample, fit the signal intensity vs. TI data to an exponential recovery function to determine T₁.
-
For each sample, fit the signal intensity vs. TE data to an exponential decay function to determine T₂.
-
Calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂ for each concentration, including the blank (R₁,₀ and R₂,₀).
-
Plot the change in relaxation rate (R₁ - R₁,₀ or R₂ - R₂,₀) on the y-axis against the concentration of the manganese complex (in mM) on the x-axis.
-
Perform a linear regression on the plotted data. The slope of the line is the relaxivity, r₁ or r₂, in units of mM⁻¹s⁻¹.
-
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of key processes.
Caption: Workflow for Mn(II) characterization by EPR spectroscopy.
Caption: Workflow for determining r₁ and r₂ relaxivity via NMR.
References
- 1. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‒Field EPR Spectroscopic Characterization of Mn(II) Bound to the Bacterial Solute- Binding Proteins MntC and PsaA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel-mode EPR spectra of the hexaaqua manganese(II) Ion in tetrahedral symmetry [comptes-rendus.academie-sciences.fr]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to the Preliminary Investigation of Manganese Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn), an essential trace element, is crucial for various physiological processes. However, exposure to high concentrations of manganese, often in the form of manganese chloride (MnCl₂), can lead to cellular toxicity, particularly neurotoxicity.[1] This technical guide provides an in-depth overview of the preliminary investigation of this compound in cell culture, summarizing its effects on cellular viability, the signaling pathways it modulates, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the cellular impacts of manganese.
Effects of this compound on Cell Viability and Function
This compound exhibits a dose-dependent and cell-type-specific effect on cell viability and function.[2][3] Its cytotoxic effects are often attributed to the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[4][5]
Cytotoxicity
Exposure to this compound leads to a reduction in cell proliferation and viability across various cell lines. For instance, in the T98G human glioblastoma cell line, treatment with 800µM of MnCl₂ for 48 hours resulted in a decrease in cell viability to 58.8% of the control. Similarly, studies on human lung cell lines 16HBE and A549 have reported IC₅₀ values of 1.91 mmol/L and 1.98 mmol/L, respectively. In contrast, lower concentrations of MnCl₂ (e.g., 5 µM) have been shown to promote proliferation in MDA-MB231 breast cancer cells.
Oxidative Stress
A primary mechanism of manganese-induced cytotoxicity is the generation of reactive oxygen species (ROS). Treatment of T98G cells with MnCl₂ resulted in a dose-dependent increase in ROS and a corresponding decrease in the intracellular antioxidant glutathione (GSH). This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are a key target of manganese toxicity. Exposure to MnCl₂ has been shown to inhibit the activity of mitochondrial respiratory chain complexes, decrease the mitochondrial membrane potential, and induce the opening of the mitochondrial permeability transition pore. This mitochondrial dysfunction impairs cellular energy metabolism and can trigger apoptotic pathways.
Apoptosis
This compound is a known inducer of apoptosis, or programmed cell death, in various cell types. In neuronal SK-N-MC cells, MnCl₂ treatment led to apoptosis characterized by endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The apoptotic process is often caspase-dependent, with studies showing activation of caspase-3 and caspase-1 following MnCl₂ exposure. For example, in human B cells, MnCl₂ induced a time- and dose-dependent apoptosis that was suppressed by a pan-caspase inhibitor.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various cell culture studies.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| T98G (human glioblastoma) | 100, 200, 400, 800µM | 48 hours | Cell viability decreased to 58.8% at 800µM | |
| 16HBE (human lung) | IC₅₀ = 1.91 mmol/L | Not specified | 50% inhibition of cell survival | |
| A549 (human lung) | IC₅₀ = 1.98 mmol/L | Not specified | 50% inhibition of cell survival | |
| MDA-MB231 (breast cancer) | 5 µM | 96 hours | Increased cell proliferation | |
| MDA-MB231 (breast cancer) | >100 µM | Not specified | Impaired cell viability and proliferation | |
| SK-N-MC (neuroblastoma) | 200 µM | Not specified | Cell viability of 82.26% | |
| SK-N-MC (neuroblastoma) | 1000 µM | Not specified | Cell viability of 51.91% |
Table 2: Apoptotic Effects of this compound
| Cell Line | Concentration | Exposure Time | Key Findings | Reference |
| T98G (human glioblastoma) | 100-800µM | 24 hours | Increased caspase-3 activity, chromatin condensation | |
| 16HBE (human lung) | 1.00 mmol/L | Not specified | Apoptosis rate of 12.3 ± 1.9% | |
| A549 (human lung) | 1.00 mmol/L | Not specified | Apoptosis rate of 6.0 ± 0.4% | |
| Human B cells | Dose-dependent | Time-dependent | Activation of caspase-1 and caspase-3 | |
| PC12 and SHSY5Y (neuronal) | Not specified | Time-dependent | Enhanced apoptosis with HAT inhibitor, reduced with HDAC inhibitor |
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways involved in cell survival, inflammation, and stress responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to activate MAPK signaling in various cell types. In rat microglia, MnCl₂ induced the rapid activation of extracellular signal-regulated kinase (ERK) and p38-MAPK, which was linked to the release of hydrogen peroxide.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that manganese can activate the mTOR signaling pathway, leading to neuronal apoptosis. Inhibition of mTOR with rapamycin was found to reduce Mn-induced apoptosis.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β. Manganese has been identified as an activator of the NLRP3 inflammasome in microglial cells. This activation is often linked to mitochondrial dysfunction and can contribute to neuroinflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include wells with media only for background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by detecting phosphorylated forms of proteins).
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with another antibody (e.g., for a loading control like β-actin or for the total form of a phosphorylated protein).
Conclusion
The preliminary investigation of this compound in cell culture reveals its significant impact on fundamental cellular processes. Its dose-dependent cytotoxicity is mediated through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. Key signaling pathways, including the MAPK, mTOR, and NLRP3 inflammasome pathways, are crucial in mediating the cellular response to manganese exposure. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanisms of manganese toxicity and to evaluate potential therapeutic interventions. A thorough understanding of these cellular and molecular events is essential for assessing the risks associated with manganese exposure and for the development of strategies to mitigate its adverse effects.
References
- 1. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Induction of oxidative stress and inflammatory cytokines by this compound in cultured T98G cells, human brain glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of this compound exposure on energy metabolism and oxidative damage of mitochondria isolated from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Manganese-Enhanced MRI (MEMRI) in Neuronal Tract Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) as a powerful tool for in vivo neuronal tract tracing. MEMRI leverages the properties of the manganese ion (Mn2+) as a paramagnetic contrast agent and a calcium analog to map neuronal connections non-invasively.
Introduction to MEMRI for Neuronal Tract Tracing
Manganese-enhanced MRI (MEMRI) is a versatile imaging technique with three primary applications in neuroscience: enhancing anatomical detail, assessing neuronal activity, and tracing neuronal connections.[1] For neuronal tract tracing, MEMRI relies on the uptake of manganese ions (Mn2+) by neurons, their subsequent transport along axons, and potential transfer across synapses to connected neurons.[1][2]
The fundamental principles underlying MEMRI for tract tracing are:
-
Calcium Analog: Mn2+ enters excitable cells, such as neurons, through voltage-gated calcium channels (VGCCs).[1][3]
-
Paramagnetic Properties: As a paramagnetic ion, Mn2+ shortens the T1 relaxation time of water protons in its vicinity, leading to a hyperintense (bright) signal on T1-weighted MRI scans.
-
Axonal Transport: Once inside the neuron, Mn2+ is transported along axons via microtubule-dependent mechanisms. This allows for the visualization of neuronal pathways originating from the site of Mn2+ administration.
-
Trans-synaptic Transport: Evidence suggests that Mn2+ can be released at the presynaptic terminal and taken up by postsynaptic neurons, enabling the tracing of polysynaptic circuits. However, this process is dependent on neuronal activity.
Key Advantages and Considerations
Advantages:
-
In Vivo Imaging: Allows for the longitudinal study of neuronal connectivity in the same animal over time.
-
High Resolution: Provides detailed anatomical maps of neuronal pathways.
-
Functional Information: Signal enhancement can be modulated by neuronal activity, offering insights into functional circuits.
Considerations:
-
Toxicity: High concentrations of manganese can be neurotoxic. It is crucial to use the lowest effective dose.
-
Blood-Brain Barrier (BBB): The BBB is largely impermeable to Mn2+. Therefore, local administration (e.g., direct injection, intranasal) is typically required for tract tracing studies.
-
Quantitative Analysis: While T1-weighted images provide excellent qualitative contrast, quantitative T1 mapping is recommended for more precise measurements of Mn2+ concentration and transport rates.
Experimental Protocols
This section provides detailed methodologies for performing MEMRI neuronal tract tracing experiments, primarily in rodent models.
Animal Preparation
-
Animal Models: Common models include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).
-
Anesthesia: For both the injection and imaging procedures, animals are anesthetized. Isoflurane (1-2% for maintenance) is a common choice.
-
Physiological Monitoring: It is essential to monitor and maintain the animal's body temperature, heart rate, and respiration throughout the experiment.
Manganese Administration
The choice of administration route depends on the neuronal pathway of interest.
-
Direct Intracerebral Injection: Used to trace projections from specific brain nuclei.
-
Procedure: Animals are placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target region. A Hamilton syringe with a fine needle is used to infuse the MnCl2 solution.
-
Parameters: The volume, concentration, and infusion rate of the MnCl2 solution are critical and should be optimized for each study. (See Table 1 for examples).
-
-
Intravitreal Injection: For tracing the visual pathway.
-
Procedure: A small volume of MnCl2 solution is injected into the vitreous humor of the eye.
-
-
Intranasal Administration: For tracing the olfactory pathway.
-
Procedure: A small volume of MnCl2 solution is applied to the nasal epithelium.
-
Table 1: Examples of Manganese Administration Parameters for Neuronal Tract Tracing
| Target Pathway | Animal Model | Injection Site (Stereotaxic Coordinates) | MnCl₂ Concentration | Volume | Infusion Rate | Reference |
| Cortico-striatal | Mouse | Striatum | Low concentrations | - | - | |
| Amygdaloid Projections | Mouse | Amygdala | Low concentrations | - | - | |
| Somatosensory Cortex | Rat | Somatosensory Cortex | - | - | - | |
| Visual Pathway | Rat | Eye (Vitreous) | - | - | - | |
| Olfactory Pathway | Mouse | Nasal Epithelium | - | - | - | |
| Thalamic Projections | Rat | Thalamus | 500 mM | - | - |
Note: Specific stereotaxic coordinates, volumes, and infusion rates should be determined based on the specific brain region, animal model, and a thorough literature review.
MRI Acquisition
-
MRI System: High-field MRI scanners (e.g., 7T, 11.7T) are recommended to achieve high signal-to-noise ratio and spatial resolution.
-
Imaging Sequence: T1-weighted sequences are essential to visualize the contrast enhancement from Mn2+. A 3D T1-weighted spin-echo or gradient-echo sequence is commonly used. For quantitative analysis, a fast T1 mapping sequence is recommended.
-
Timing of Imaging: Imaging is typically performed at multiple time points after Mn2+ administration to track its transport along the neuronal pathway. A baseline scan before injection is crucial for comparison. Subsequent scans can be performed at intervals such as 2, 6, 12, 24, and 48 hours post-injection. The exact timing will depend on the length of the pathway and the expected transport rate.
Table 2: Representative MRI Acquisition Parameters
| Parameter | Value | Reference |
| Field Strength | 11.7 T | |
| Sequence | 3D T1-weighted gradient echo / Fast T1 mapping | |
| Resolution | Isotropic (e.g., 200 µm) | |
| Acquisition Time | ~2 hours for high-resolution 3D T1 map |
Note: These are example parameters and should be optimized based on the specific scanner, coil, and experimental goals.
Data Analysis
-
Image Registration: All scans from an individual animal, including the baseline, should be registered to a common space to allow for accurate comparison.
-
Region of Interest (ROI) Analysis: ROIs are drawn on the anatomical images to delineate specific brain structures along the expected neuronal pathway.
-
Signal Enhancement Calculation: The signal intensity within each ROI is measured at each time point. The change in signal intensity relative to the baseline scan is then calculated.
-
T1 Mapping: If a T1 mapping sequence is used, the T1 relaxation times are calculated for each voxel. The change in R1 (1/T1) is directly proportional to the concentration of Mn2+.
-
Statistical Analysis: Statistical tests are used to determine the significance of signal enhancement in different brain regions over time.
Visualizations
Mechanism of Manganese Uptake and Transport
Caption: Cellular mechanism of Mn²⁺ uptake and transport in a neuron.
Experimental Workflow
Caption: Experimental workflow for MEMRI-based neuronal tract tracing.
Conclusion
MEMRI is a valuable technique for the in vivo visualization of neuronal pathways. By carefully selecting the administration route, manganese dose, and imaging parameters, researchers can obtain high-resolution anatomical maps of neuronal connections and gain insights into the functional organization of the brain. These application notes provide a foundation for designing and implementing successful MEMRI tract-tracing studies. For novel applications, optimization of the protocol is highly recommended.
References
- 1. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
Application Notes and Protocols for Manganese Chloride-Induced Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing manganese chloride (MnCl₂) for the induction of Parkinson's disease (PD)-like pathology in animal models. This approach offers a valuable tool for investigating disease mechanisms, screening potential therapeutic agents, and understanding the neurotoxic effects of manganese.
Introduction
Exposure to high levels of manganese is known to cause a neurological disorder known as manganism, which shares several clinical and pathological features with idiopathic Parkinson's disease. This has led to the development of animal models based on manganese neurotoxicity to study parkinsonian motor and non-motor deficits. This compound, a soluble salt of manganese, is commonly used to induce these models due to its ability to cross the blood-brain barrier and accumulate in the basal ganglia, a key brain region affected in PD.
The neurotoxic effects of manganese are multifaceted, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis, ultimately leading to the degeneration of dopaminergic neurons. These models are instrumental in exploring the complex signaling pathways implicated in neurodegeneration and for the preclinical evaluation of novel neuroprotective and restorative therapies.
Signaling Pathways in Manganese-Induced Neurotoxicity
Manganese exposure triggers a cascade of intracellular signaling events that contribute to neuronal damage. Key pathways implicated include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are central to cellular processes such as inflammation, apoptosis, and oxidative stress response.
Application of Manganese Chloride as a Catalyst in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese, a highly abundant, low-cost, and less toxic first-row transition metal, has emerged as a sustainable alternative to precious metal catalysts like palladium in cross-coupling reactions. Manganese chloride (MnCl₂) is a particularly attractive catalyst due to its ready availability and versatility. This document provides a comprehensive overview of the application of this compound in various cross-coupling reactions, including detailed protocols and mechanistic insights. While early reports on manganese catalysis should be viewed with caution due to the potential influence of trace metal impurities, significant progress has been made in establishing genuine manganese-catalyzed transformations.[1][2][3]
I. Manganese-Catalyzed Cross-Coupling with Grignard Reagents (Kumada-Type Coupling)
This compound is effective in catalyzing the cross-coupling of Grignard reagents with organic halides. These reactions are particularly useful for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds.
Mechanistic Considerations
The mechanism of MnCl₂-catalyzed coupling with Grignard reagents is often proposed to proceed via a radical pathway, specifically a radical nucleophilic substitution (Sʀɴ1) mechanism.[1][4] Radical clock experiments have provided evidence for the presence of aryl radical intermediates. The role of MnCl₂ is likely to react with the Grignard reagent to form a more reactive organomanganese species, which can then act as a single-electron donor to the organic halide.
Quantitative Data Summary
| Entry | Aryl Halide | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Cyclohexylmagnesium chloride | 20 | THF | RT | 0.5 | 95 | |
| 2 | 2-Chlorobenzonitrile | Cyclohexylmagnesium chloride | 20 | THF | RT | 0.5 | 92 | |
| 3 | p-Iodotoluene | p-Tolylmagnesium bromide | 10 | THF | 180 (MW) | 0.5 | 65 | |
| 4 | Bromobenzene | p-Tolylmagnesium bromide | 10 | THF | 180 (MW) | 0.5 | 58 | |
| 5 | (E)-1-Bromo-2-phenylethene | Phenylmagnesium bromide | 10 | THF | RT | 2 | 85 |
Experimental Protocol: Coupling of 4-Chlorobenzonitrile with Cyclohexylmagnesium Chloride
Materials:
-
4-Chlorobenzonitrile
-
Cyclohexylmagnesium chloride (2.0 M in THF)
-
Anhydrous Manganese (II) chloride (MnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringe, etc.) under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add anhydrous MnCl₂ (0.2 mmol, 20 mol%).
-
Add anhydrous THF (5 mL) to the flask.
-
Add 4-chlorobenzonitrile (1.0 mmol).
-
To the resulting suspension, add cyclohexylmagnesium chloride (1.2 mmol, 1.2 equivalents) dropwise at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
II. Manganese-Catalyzed C-H Activation
Manganese complexes are also effective catalysts for C-H functionalization, providing a step-economical approach to complex molecules. These reactions often utilize directing groups to achieve high selectivity.
Key Features:
-
Sustainability: Utilizes an earth-abundant and non-toxic metal.
-
Versatility: Enables various transformations including alkenylation, methylation, and amination of C-H bonds.
-
Late-Stage Functionalization: Particularly valuable for the diversification of complex bioactive molecules and drug candidates.
Quantitative Data Summary: C-H Methylation of Bioactive Molecules
| Entry | Substrate | Catalyst System | Oxidant | Yield (%) | Reference |
| 1 | Ibuprofen derivative | Mn(OAc)₃ | PhI(OAc)₂ | 65 | |
| 2 | Celecoxib | Mn(OAc)₃ | PhI(OAc)₂ | 58 | |
| 3 | Fenofibrate | Mn(OAc)₃ | PhI(OAc)₂ | 72 |
Experimental Protocol: Manganese-Catalyzed C-H Alkenylation
Materials:
-
Substrate (e.g., 2-phenylpyridine)
-
Alkyne
-
Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br)
-
Dicyclohexylamine
-
Anhydrous Toluene
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a glovebox, charge a screw-capped vial with the substrate (0.2 mmol), alkyne (0.4 mmol), Mn(CO)₅Br (10 mol%), and dicyclohexylamine (0.4 mmol).
-
Add anhydrous toluene (1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the alkenylated product.
III. Bimetallic Systems Involving Manganese
Manganese catalysts can be used in concert with other transition metals, such as copper, to enable novel reactivity. An example is the Cu/Mn bimetallic system for carbonylative Suzuki-Miyaura coupling.
Mechanistic Rationale
In this system, two co-dependent catalytic cycles are proposed. The copper co-catalyst facilitates transmetalation with the organoboron reagent, while the manganese co-catalyst activates the alkyl halide and undergoes carbonylation. The cycles intersect at a heterobimetallic C-C bond-forming step.
Conclusion
This compound is a promising catalyst for a range of cross-coupling reactions, offering a cost-effective and environmentally benign alternative to traditional precious metal catalysts. Its utility in Kumada-type couplings and C-H activation is well-documented. While challenges such as catalyst loading and substrate scope are active areas of research, the continued development of manganese catalysis holds significant potential for applications in academic and industrial settings, particularly in the synthesis of pharmaceuticals and fine chemicals. Researchers should remain mindful of the potential for trace metal catalysis in reproducing older literature reports and employ high-purity reagents where necessary.
References
Application Notes and Protocols: Manganese Chloride as an Oral Contrast Agent for Liver Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese chloride (MnCl₂) is emerging as a promising oral contrast agent for magnetic resonance imaging (MRI) of the liver.[1][2][3][4] As an essential trace element with paramagnetic properties, manganese ions (Mn²⁺) shorten the T1 relaxation time of tissues where they accumulate, leading to signal enhancement on T1-weighted MR images.[3] When administered orally, this compound is absorbed through the gastrointestinal tract and transported to the liver via the portal vein, where it is preferentially taken up by healthy hepatocytes. This selective uptake allows for enhanced differentiation between normal liver parenchyma and focal liver lesions, which typically do not accumulate manganese, thereby improving lesion detection and characterization.
This document provides detailed application notes and protocols for the use of this compound as an oral contrast agent in preclinical and clinical liver imaging research. It is intended for researchers, scientists, and drug development professionals working in the fields of radiology, hepatology, and oncology.
Mechanism of Action
Following oral administration, this compound is absorbed from the small intestine. Specific absorption promoters, such as L-alanine and vitamin D₃, can be used to increase its uptake. The absorbed manganese is then transported via the portal vein to the liver, where it undergoes a significant first-pass effect. Healthy hepatocytes efficiently extract manganese from the portal blood. Inside the hepatocytes, the paramagnetic Mn²⁺ ions interact with water molecules, reducing their T1 relaxation time and thus increasing the signal intensity on T1-weighted MR images. This results in a brighter appearance of the normal liver parenchyma.
Conversely, most hepatic tumors and other focal liver lesions do not have the same capacity to take up and accumulate manganese. This differential enhancement between healthy and diseased tissue significantly increases the contrast-to-noise ratio, making lesions more conspicuous. The manganese is eventually eliminated from the body primarily through biliary excretion.
Signaling Pathway and Cellular Uptake
Caption: Cellular uptake and mechanism of action of oral this compound.
Quantitative Data Summary
The efficacy of this compound as an oral contrast agent for liver imaging has been evaluated in both preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Data in Rat Models
| Parameter | Dose (MnCl₂) | Time Post-Administration | Result | Reference |
| Liver T1 Decrease | 200 µmol/kg | 2 hours | 48% decrease | |
| Tumor T1 Decrease | 200 µmol/kg | 2 hours | 9% decrease | |
| Liver Signal-to-Noise Ratio Increase | 200 µmol/kg | 2 hours | 54% increase | |
| Tumor Contrast-to-Noise Ratio Increase | 200 µmol/kg | 2 hours | 375% increase |
Table 2: Clinical Data in Human Subjects
| Parameter | Dose (MnCl₂) | Time Post-Administration | Result | Reference |
| Liver Signal Intensity (SI) Enhancement | 0.8 g & 1.6 g | 1 hour | 24.7% (median) | |
| 2 hours | 37.2% (median) | |||
| 3 hours | 54.9% (median) | |||
| 6 hours | 47.3% (median) | |||
| Liver-Lesion Contrast (LLC) Increase | 0.8 g & 1.6 g | 1 hour | From 0.19 to 0.29 (median) | |
| 2 hours | To 0.36 (median) | |||
| 3 hours | To 0.37 (median) | |||
| 6 hours | To 0.36 (median) | |||
| Liver-to-Muscle SI Ratio Increase | 0.2 g | 3 hours | 0.223 | |
| 0.4 g | 3 hours | 0.458 | ||
| 0.8 g | 3 hours | 0.696 |
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies based on methodologies from the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Preclinical Protocol: Liver Imaging in Rats
References
- 1. Manganese-based oral contrast agent for liver magnetic resonance imaging: evaluation of the time course and dose response of liver signal intensity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered this compound: enhanced detection of hepatic tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new manganese-based oral contrast agent (CMC-001) for liver MRI: pharmacological and pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Axonal Transport Rate Measurement Using Manganese-Enhanced MRI (MEMRI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a powerful, non-invasive technique for the in vivo measurement of axonal transport rates. This method leverages the properties of the manganese ion (Mn²⁺), which acts as a calcium analog and a paramagnetic contrast agent for T1-weighted MRI.[1] Upon administration, Mn²⁺ is taken up by neurons through voltage-gated calcium channels and is subsequently transported along microtubules within axons.[1] The rate of Mn²⁺ accumulation in distal regions of a neuronal tract, as visualized by the progressive enhancement of the MRI signal, serves as a direct proxy for the rate of axonal transport.
This application note provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for measuring in vivo axonal transport rates using MEMRI, with a focus on rodent models.
Principle of the Method
The core principle of MEMRI for axonal transport measurement lies in the microtubule-dependent movement of Mn²⁺. Once inside the neuron, Mn²⁺ is packaged into vesicles and transported by motor proteins, primarily from the kinesin superfamily for anterograde transport.[2] This process is an active, energy-dependent mechanism fundamental to neuronal function and survival.[3] By acquiring a time-series of T1-weighted MR images following Mn²⁺ administration, the dynamic process of axonal transport can be visualized and quantified. A decrease in the rate of signal enhancement along an axonal pathway can indicate impaired transport, a hallmark of various neurodegenerative diseases and toxic insults.[1]
Quantitative Data Summary
The following table summarizes representative in vivo axonal transport rates measured using MEMRI in various rodent models and neuronal systems. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental parameters.
| Neuronal System | Animal Model | Condition | Axonal Transport Rate/Metric | Reference |
| Olfactory System | Young Rat | Healthy | 4.07 ± 1.24 mm/h | |
| Olfactory System | Mid-age Rat | Healthy | 1.72 ± 0.89 mm/h | |
| Olfactory System | Aged Rat | Healthy | 1.16 ± 0.18 mm/h | |
| Olfactory System | C57/Bl6 Mouse | Healthy (37°C) | Slope of ΔSI/Time: 0.00679 ± 0.001 | |
| Olfactory System | C57/Bl6 Mouse | Hypothermia (30.3°C) | Slope of ΔSI/Time: -0.00131 ± 0.002 | |
| Olfactory System | Tg2576 Mouse (AD Model) | 7-8 months (pre-plaque) | 48% reduction vs. wildtype | |
| Olfactory System | rTg4510 Mouse (Tauopathy Model) | 3 months | 48% of wildtype levels | |
| Olfactory System | rTg4510 Mouse (Tauopathy Model) | 5 months | 40% of wildtype levels | |
| Olfactory System | rTg4510 Mouse (Tauopathy Model) | 10 months | 30% of wildtype levels | |
| Olfactory System | 3xTg-AD Mouse (AD Model) | Early pathology | Significant impairment preceding plaque and tangle formation | |
| Visual System | C57BL/6 Mouse | Healthy | 5 mm/h | |
| Hippocampal Circuitry | APP Knock-out Mouse | - | Significantly reduced transport to septal nuclei and amygdala |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental setups.
Protocol 1: Axonal Transport in the Mouse Olfactory System
This protocol is adapted for studying axonal transport from the olfactory epithelium to the olfactory bulb.
1. Animal Preparation:
-
Use adult C57/Bl6 mice (8 weeks or older).
-
Anesthetize the mouse using ketamine/xylazine (e.g., 0.75 mg/ml ketamine and 0.5 mg/ml xylazine in PBS, administered at 0.1 ml per 10g body weight) or isoflurane (5% for induction, 1-2% for maintenance in 100% O₂).
2. Manganese Administration:
-
Prepare a solution of MnCl₂ in sterile saline. A commonly used concentration is 0.75 mg/ml.
-
Ten minutes after anesthesia induction, administer a 4 µl nasal lavage of the MnCl₂ solution (2 µl per nostril).
-
Allow the animal to recover on a warming pad for approximately 45-60 minutes to facilitate Mn²⁺ uptake by the olfactory receptor neurons.
3. MRI Acquisition:
-
Place the anesthetized mouse in a horizontal bore MRI scanner (e.g., 9.4T).
-
Maintain the animal's core body temperature at 37°C using a heated air system, as axonal transport is temperature-dependent.
-
Acquire a series of T1-weighted images using a multi-slice, multi-echo spin-echo sequence.
-
Example Imaging Parameters:
-
TR = 500 ms
-
TE = 10.2 ms
-
FOV = 3.0 cm
-
Slice thickness = 1 mm
-
Matrix = 128 x 128
-
NEX = 2
-
Number of cycles = 15, with each cycle taking approximately 2 minutes.
-
4. Data Analysis:
-
Use imaging software (e.g., Paravision, ImageJ) to perform region of interest (ROI) analysis.
-
Place a small, fixed-size ROI on an axial slice within the dorsal olfactory neuronal layer (e.g., 1.5 mm from the posterior of the olfactory bulb).
-
For normalization, place another ROI on a non-enhancing tissue, such as muscle, in the same slice.
-
Extract the mean signal intensity from the ROI for each time point (cycle).
-
Normalize the signal intensity of the olfactory bulb ROI to the muscle ROI for each cycle.
-
Plot the normalized signal intensity against time. The slope of the linear portion of this curve represents the rate of Mn²⁺ accumulation and is used as a measure of the axonal transport rate.
Protocol 2: Axonal Transport in the Rodent Visual Pathway
This protocol is designed for assessing axonal transport from the retina to the superior colliculus.
1. Animal Preparation:
-
Use adult rats or mice.
-
Anesthetize the animal as described in Protocol 1.
2. Manganese Administration:
-
Prepare a sterile solution of MnCl₂ (e.g., 0.2 M).
-
Perform an intravitreal injection of a small volume of the MnCl₂ solution (e.g., 0.25 µl of 50 nmol MnCl₂) into one eye using a fine-gauge needle (e.g., 34-gauge). The contralateral eye can serve as a control.
3. MRI Acquisition:
-
At a set time post-injection (e.g., 24 hours), anesthetize the animal and position it in the MRI scanner.
-
Maintain body temperature at 37°C.
-
Acquire a series of high-resolution, 3D T1-weighted gradient echo images.
-
Example Imaging Parameters:
-
TR = 15 ms
-
TE = 2.63 ms
-
Flip angle = 20°
-
FOV = 15 x 15 x 22 mm³
-
Matrix = 128 x 128 x 64 (zero-filled to 256 x 256 x 128)
-
Number of signal averages = 16
-
Acquire successive 3D image sets over several hours (e.g., 10 sets over 5.5 hours).
-
4. Data Analysis:
-
Align the time-series of 3D images to correct for any motion.
-
Re-slice the data to obtain a clear view of the optic nerve and tract.
-
Draw an ROI along the optic nerve.
-
To calculate the transport rate, determine the arrival of Mn²⁺ at different points along the optic nerve over time. This can be defined as the point where the signal intensity exceeds a certain threshold (e.g., mean + 2 standard deviations of the contralateral, non-injected nerve).
-
The rate of transport can be calculated from the slope of the normalized displacement (number of voxels with Mn²⁺ arrival) over time, converted to mm/hour.
Visualizations
Signaling Pathway of Microtubule-Based Axonal Transport
The following diagram illustrates the fundamental mechanism of fast axonal transport, which is responsible for the movement of Mn²⁺-containing vesicles.
Caption: Microtubule-based axonal transport of Mn²⁺-containing vesicles.
Experimental Workflow for MEMRI-Based Axonal Transport Measurement
This diagram outlines the key steps involved in a typical MEMRI experiment to measure axonal transport rates.
Caption: Experimental workflow for MEMRI-based axonal transport measurement.
Conclusion
MEMRI provides a robust and non-invasive method for the quantitative assessment of in vivo axonal transport. This technique is particularly valuable for longitudinal studies in animal models of neurodegenerative diseases, where deficits in axonal transport are often an early pathological feature. By following the detailed protocols and data analysis workflows presented in this application note, researchers can effectively utilize MEMRI to investigate the integrity of neuronal pathways and to evaluate the efficacy of potential therapeutic interventions aimed at restoring neuronal function.
References
- 1. Quantitative in vivo measurement of early axonal transport deficits in a triple transgenic mouse model of Alzheimer’s disease using manganese-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing axonal transport to map reward circuitry: Differing brain-wide projections from medial prefrontal cortical domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Neuronal Transport in Murine Models of Neurodegeneration using Manganese-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Manganese Chloride in ³¹P-NMR for Phospholipid Vesicle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful, non-destructive analytical technique for the characterization and quantification of phospholipids.[1] Given that each phospholipid headgroup contains a single phosphorus atom, ³¹P-NMR provides a direct and sensitive method for analyzing the composition and structure of phospholipid vesicles, such as liposomes, which are widely used as drug delivery systems.
The use of paramagnetic ions, such as manganese chloride (MnCl₂), as a chemical shift and broadening reagent is a key technique in the ³¹P-NMR analysis of vesicle systems. Mn²⁺ ions, when added to the exterior of a vesicle suspension, interact with the phosphate groups of the phospholipids on the outer leaflet of the bilayer. This interaction leads to a significant broadening and potential shift of the ³¹P-NMR signal from the outer leaflet phospholipids, rendering them effectively "invisible" or distinguishable from the phospholipids on the inner leaflet, which remain unaffected. This allows for the accurate determination of vesicle properties such as lamellarity, size distribution, and the transmembrane distribution of phospholipids.
This application note provides detailed protocols for the preparation of phospholipid vesicles and their analysis using ³¹P-NMR with this compound, along with expected quantitative data and a visual representation of the experimental workflow.
Data Presentation
The addition of MnCl₂ to a suspension of unilamellar phospholipid vesicles induces characteristic changes in the ³¹P-NMR spectrum. The paramagnetic Mn²⁺ ions interact with the phosphate moieties on the outer leaflet, leading to significant line broadening and a decrease in the signal intensity of the corresponding resonance. The signal from the inner leaflet phospholipids remains largely unaffected.
| Phospholipid | MnCl₂ Concentration (mM) | Location | Linewidth (Hz) without MnCl₂ | Linewidth (Hz) with MnCl₂ | Signal Intensity Change | Chemical Shift (ppm) without MnCl₂ | Chemical Shift (ppm) with MnCl₂ |
| POPC | 5 | Outer Leaflet | ~15 | > 100 (significant broadening) | ~50% decrease in total signal | ~ -0.8 | Shifted and broadened |
| POPC | 5 | Inner Leaflet | ~15 | ~15 | No significant change | ~ -0.7 | No significant change |
Note: The exact values for line broadening and chemical shift can vary depending on the specific experimental conditions, including the type of phospholipid, vesicle size, buffer composition, temperature, and the magnetic field strength of the NMR spectrometer.
Experimental Protocols
Preparation of Unilamellar Phospholipid Vesicles (e.g., POPC) by Extrusion
This protocol describes the preparation of unilamellar vesicles with a defined size using the extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Chloroform
-
Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of POPC in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask on a rotary evaporator under high vacuum for at least 2 hours to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer solution by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs). The final lipid concentration should typically be in the range of 10-20 mg/mL.
-
-
Extrusion:
-
Assemble the mini-extruder according to the manufacturer's instructions with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process forces the lipids to reorganize into unilamellar vesicles of a size comparable to the membrane pore size.
-
-
Vesicle Characterization (Optional but Recommended):
-
The size distribution of the prepared vesicles can be determined by Dynamic Light Scattering (DLS).
-
³¹P-NMR Analysis with this compound
This protocol outlines the steps for acquiring ³¹P-NMR spectra of the prepared vesicles before and after the addition of MnCl₂.
Materials:
-
Prepared unilamellar vesicle suspension
-
This compound (MnCl₂) stock solution (e.g., 100 mM in the same buffer)
-
NMR tubes (5 mm)
-
Deuterium oxide (D₂O) for locking
Procedure:
-
Sample Preparation for NMR:
-
Transfer a known volume (e.g., 500 µL) of the vesicle suspension into an NMR tube.
-
Add a small amount of D₂O (typically 5-10% of the total volume) to provide a lock signal for the NMR spectrometer.
-
-
Initial ³¹P-NMR Spectrum Acquisition (without MnCl₂):
-
Place the NMR tube in the spectrometer and allow the sample to equilibrate to the desired temperature (e.g., 25 °C).
-
Acquire a ³¹P-NMR spectrum. Typical acquisition parameters include:
-
Proton decoupling
-
Pulse angle: 45-90°
-
Relaxation delay: 1-2 seconds
-
Number of scans: 1024-4096 (or as needed to achieve a good signal-to-noise ratio)
-
-
-
Addition of this compound:
-
Carefully add a small volume of the MnCl₂ stock solution to the NMR tube to achieve the desired final concentration (e.g., 5 mM).
-
Gently mix the sample by inverting the tube several times. Avoid vigorous shaking to prevent vesicle disruption.
-
-
Final ³¹P-NMR Spectrum Acquisition (with MnCl₂):
-
Re-insert the NMR tube into the spectrometer and acquire a second ³¹P-NMR spectrum using the same parameters as in step 2.
-
-
Data Analysis:
-
Process both spectra (before and after MnCl₂ addition) using appropriate NMR software.
-
Integrate the signals corresponding to the inner and outer leaflet phospholipids in the initial spectrum.
-
Observe the broadening and disappearance of the outer leaflet signal in the spectrum acquired after MnCl₂ addition.
-
Calculate the ratio of the integrated signal intensities to determine the proportion of phospholipids in the inner and outer leaflets. For unilamellar vesicles, the intensity of the remaining signal (inner leaflet) should be approximately 50% of the total initial signal.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for phospholipid vesicle analysis using ³¹P-NMR with MnCl₂.
Mechanism of Mn²⁺ Interaction with Phospholipid Vesicles
Caption: Interaction of Mn²⁺ with the outer leaflet of a phospholipid vesicle.
References
Green Synthesis of Manganese Oxide Nanoparticles: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the environmentally friendly synthesis of manganese oxide nanoparticles (MnO NPs) using manganese chloride as a precursor and various plant extracts as reducing and stabilizing agents. These methods offer a cost-effective, non-toxic, and scalable alternative to conventional chemical and physical synthesis routes.[1][2][3] The synthesized MnO NPs exhibit significant potential in biomedical applications, including drug delivery, bioimaging, and as therapeutic agents.[1][4]
Introduction
Manganese oxide nanoparticles are gaining increasing interest in materials science and medicine due to their unique physicochemical properties, biocompatibility, and versatile applications. Green synthesis approaches, which utilize natural products like plant extracts, offer a sustainable pathway to produce these nanoparticles. The phytochemicals present in plant extracts, such as flavonoids, alkaloids, and polyphenols, act as potent reducing and capping agents, facilitating the conversion of manganese ions to MnO NPs and ensuring their stability. This document outlines protocols using various plant extracts for the synthesis of MnO NPs from this compound, along with their characterization and potential applications.
Experimental Protocols
The following sections detail the materials, equipment, and step-by-step procedures for the green synthesis of MnO NPs.
General Materials and Equipment
-
Materials: Manganese (II) chloride (MnCl₂·4H₂O), various plant materials (e.g., Sapindus mukorossi fruits, Tinospora cordifolia stems), ethanol, double distilled water, nutrient agar, bacterial cultures.
-
Equipment: Magnetic stirrer with hot plate, centrifuge, UV-Vis spectrophotometer, Fourier-transform infrared (FTIR) spectrometer, X-ray diffractometer (XRD), scanning electron microscope (SEM), transmission electron microscope (TEM), dynamic light scattering (DLS) particle size analyzer, oven, autoclave, incubator, glassware.
Preparation of Plant Extracts
A generalized workflow for the preparation of the plant extract and the subsequent synthesis of nanoparticles is depicted below.
Caption: General workflow for green synthesis of MnO NPs.
Protocol 1: Synthesis using Sapindus mukorossi (Reetha) Extract
This protocol utilizes the methanolic extract of Sapindus mukorossi for the synthesis of MnO₂ nanoparticles.
-
Preparation of Methanolic Extract:
-
Collect and wash Sapindus mukorossi fruits.
-
Dry the fruits in the shade and grind them into a fine powder.
-
Prepare a methanolic extract of the powder.
-
-
Synthesis of MnO₂ Nanoparticles:
-
Dissolve 3.76 g of manganese (II) chloride in 100 mL of double distilled water containing the methanolic extract of Sapindus mukorossi.
-
Separately, dissolve 4.76 g of potassium permanganate (KMnO₄) in 100 mL of an aqueous solution.
-
Add the KMnO₄ solution to the this compound solution under continuous magnetic stirring at room temperature for 1 hour.
-
A black precipitate will form, indicating the formation of MnO₂ nanoparticles.
-
-
Purification:
-
Filter the resulting black precipitate.
-
Wash the precipitate with ethanol and double distilled water.
-
Air-dry the product for 24 hours, followed by drying in an oven at 80°C for 15 hours.
-
Protocol 2: Synthesis using Tinospora cordifolia (Guduchi) Stem Extract
This protocol employs an aqueous extract of Tinospora cordifolia stems.
-
Preparation of Aqueous Extract:
-
Collect fresh stems of Tinospora cordifolia, wash them thoroughly, and cut them into small pieces.
-
Boil a known weight of the stem pieces in double distilled water.
-
Filter the extract to remove plant debris.
-
-
Synthesis of MnO Nanoparticles:
-
The synthesis is based on a co-precipitation method.
-
Prepare a solution of a manganese salt (e.g., manganese sulfate).
-
Add the Tinospora cordifolia stem extract to the salt solution.
-
Adjust the pH of the solution using a suitable base (e.g., NH₃) to induce precipitation.
-
-
Purification:
-
Centrifuge the solution to collect the nanoparticle pellet.
-
Wash the pellet multiple times with distilled water to remove impurities.
-
Dry the purified nanoparticles in an oven.
-
Characterization of Synthesized MnO Nanoparticles
The synthesized nanoparticles should be characterized using various analytical techniques to determine their physicochemical properties.
Caption: Characterization techniques for MnO NPs.
-
UV-Visible Spectroscopy: Used to confirm the formation of MnO NPs by observing the characteristic surface plasmon resonance peak, typically in the range of 350-410 nm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups from the plant extract that are responsible for the reduction and stabilization of the nanoparticles.
-
X-ray Diffraction (XRD): Determines the crystalline structure and average crystallite size of the synthesized MnO NPs.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology, size, and aggregation of the nanoparticles.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
Quantitative Data Summary
The properties of green synthesized MnO NPs can vary depending on the plant extract and synthesis conditions. The following tables summarize key quantitative data from various studies.
Table 1: Particle Size of Green Synthesized MnO Nanoparticles
| Plant Extract Used | Precursor | Synthesis Method | Average Particle Size (nm) | Reference |
| Sapindus mukorossi | MnCl₂ & KMnO₄ | Sol-gel | 16 (XRD) | |
| Microtrichia perotitii | MnO₂ | Green Synthesis | 10.12 (XRD) | |
| Tinospora cordifolia | Manganese Sulfate | Co-precipitation | 20-65 (TEM), 62.59 (SEM) | |
| Phaseolus lunatus | KMnO₄ | Green Synthesis | 26.98 - 65.20 | |
| Dittrichia graveolens | Manganese Acetate | Green Synthesis | 38 (TEM) |
Table 2: Antibacterial Activity of Green Synthesized MnO Nanoparticles (Zone of Inhibition in mm)
| Plant Extract Used | E. coli | P. aeruginosa | S. aureus | B. subtilis | Reference |
| Sapindus mukorossi | 9 | 8.3 | 5.3 | 7.3 | |
| Microtrichia perotitii | - | - | - | 25.625 | |
| Phaseolus lunatus | 17 | - | 15 | - |
Applications in Drug Development and Research
Green synthesized MnO NPs have shown significant promise in various biomedical applications, particularly in drug development and therapy.
Anticancer Activity
MnO NPs have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the induction of oxidative stress within cancer cells, leading to apoptosis. The green synthesis approach enhances their biocompatibility, making them a potential candidate for cancer nanotherapy. For instance, MnO NPs synthesized using Tinospora cardifolia extract showed a strong antiproliferative effect on rat skeletal myoblast L-6 cell lines with an IC50 value of 1.1 mg/ml.
Antibacterial Agents
The synthesized nanoparticles exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes them suitable for developing new antimicrobial formulations and coatings for medical devices.
Drug Delivery and Bioimaging
Due to their unique properties and biocompatibility, MnO NPs are being explored as carriers for targeted drug delivery. They can be functionalized to carry specific drugs to cancer cells, minimizing side effects on healthy tissues. Furthermore, their magnetic properties make them suitable as contrast agents in magnetic resonance imaging (MRI).
The proposed signaling pathway for the anticancer activity of MnO NPs often involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
References
- 1. Greenly Synthesized Manganese Oxide Nanoparticles (MnO NPs) In Tumor Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 4. Can manganese oxide nanoparticles synthesized by green route be used in Tumor Therapy? A Narrative Review [archrazi.areeo.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Manganese Chloride (MnCl2) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of manganese chloride (MnCl2) in cell culture experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data on optimizing MnCl2 concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for MnCl2 in cell culture?
A1: The optimal concentration of MnCl2 is highly cell-type dependent and can range from inducing nutritional benefits to causing toxicity. For initial experiments, a broad range of concentrations is recommended. For instance, in studies with MDA-MB-231 breast cancer cells, concentrations from 1 µM to 100 µM have been used to evaluate effects on cell proliferation.[1] In neuronal cell lines like SH-SY5Y, concentrations up to 800 µM have been tested to investigate neurotoxicity.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals.
Q2: How can I prepare a stock solution of MnCl2 for cell culture?
A2: Manganese (II) chloride tetrahydrate (MnCl2·4H2O) is typically used for cell culture experiments.[3][4] To prepare a stock solution, dissolve the MnCl2·4H2O powder in sterile, deionized water or a suitable buffer. For example, a stock solution can be prepared in distilled water and sterilized by filtration through a 0.22 µm filter.[5] It is important to note that dissolving MnCl2 directly in phosphate-buffered saline (PBS) can lead to the formation of insoluble manganese phosphate, resulting in a cloudy solution. Therefore, preparing the stock in water and then diluting it into the final culture medium is recommended.
Q3: My cells are showing signs of toxicity after MnCl2 treatment. What could be the cause?
A3: MnCl2 can be toxic at high concentrations, with the central nervous system, liver, and kidneys being primary targets. The toxic effects are cell-type specific. For example, neuronal and glial cells show different sensitivities to manganese. Toxicity can manifest as reduced cell viability, increased apoptosis, and the production of reactive oxygen species (ROS). If you observe toxicity, consider the following:
-
Reduce the Concentration: Perform a dose-response experiment to identify a non-toxic or minimally toxic concentration.
-
Decrease Exposure Time: Shorten the duration of the MnCl2 treatment.
-
Check Cell Health: Ensure your cells are healthy and at an appropriate confluency before treatment.
-
Consider Cell Type: Different cell lines have varying sensitivities to manganese.
Q4: What are the known effects of MnCl2 on cellular signaling pathways?
A4: Manganese can modulate various signaling pathways, and its effects are often linked to its role as a cofactor for enzymes. Key pathways affected include:
-
MAPK Signaling: Manganese has been shown to activate mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.
-
NF-κB Signaling: MnCl2 can activate the NF-κB signaling pathway, leading to an inflammatory response and the release of pro-inflammatory cytokines.
-
Insulin/IGF Signaling: Manganese can mimic insulin effects and activate downstream pathways like Akt and mTOR.
-
cGAS-STING Pathway: Manganese ions can enhance the activity of the cGAS-STING pathway, which is involved in the innate immune response to DNA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in MnCl2 stock solution or culture medium. | MnCl2 is reacting with components in the buffer, such as phosphate in PBS, to form an insoluble salt. | Prepare the MnCl2 stock solution in sterile, deionized water. Add the stock solution to the complete culture medium with gentle mixing. Avoid preparing concentrated MnCl2 solutions directly in phosphate-containing buffers. |
| Inconsistent results between experiments. | Cell density at the time of treatment varies. Passage number of cells is too high. Inconsistent MnCl2 concentration. | Standardize the cell seeding density and ensure cells are in the exponential growth phase during treatment. Use cells within a consistent and low passage number range. Prepare fresh dilutions of MnCl2 from a reliable stock solution for each experiment. |
| High background in cytotoxicity assays (e.g., MTT). | The MnCl2 concentration is too high, leading to widespread cell death. The assay incubation time is too long. | Perform a dose-response curve to determine the IC50 value and select appropriate concentrations for your experiments. Optimize the incubation time for the specific assay and cell line being used. |
| Unexpected changes in cell morphology. | MnCl2 is inducing cellular stress or differentiation. | Document morphological changes with microscopy. Correlate these changes with different MnCl2 concentrations and exposure times. Investigate markers of cellular stress, apoptosis, or differentiation to understand the underlying mechanism. |
Quantitative Data Summary
Table 1: Effects of MnCl2 on Cell Viability in Different Cell Lines
| Cell Line | MnCl2 Concentration | Exposure Time | Effect on Cell Viability | Reference |
| MDA-MB-231 (Breast Cancer) | 1, 5, 10, 50 µM | 96 h | ~32-52% increase in cell population | |
| 100 µM | 96 h | Restraining activity on viability and growth | ||
| SH-SY5Y (Neuroblastoma) | 200, 400, 800 µM | 24 h | Concentration-dependent decrease | |
| BV2 (Microglial) | 50-500 µmol/L | 12 h | Significant reduction starting at 150 µmol/L | |
| Human Lymphocytes | 15, 20, 25 µM | G1, G1/S, S, G2 phases | Cytotoxic at all tested concentrations | |
| Striatal & Hippocampal Slices | 10-1000 µM | 3 h & 6 h | Viability decreased with increasing concentration and time |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating MnCl2-induced cytotoxicity.
Objective: To determine the effect of different concentrations of MnCl2 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Manganese (II) chloride (MnCl2) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MnCl2 in complete culture medium from your stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of MnCl2. Include a vehicle control (medium without MnCl2).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on methods used to assess oxidative stress induced by MnCl2.
Objective: To measure the generation of intracellular ROS in response to MnCl2 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Manganese (II) chloride (MnCl2) stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with the desired concentrations of MnCl2 for the specified duration.
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash the cells again with serum-free medium to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantify the relative fluorescence intensity compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: Overview of signaling pathways modulated by MnCl2.
Caption: General experimental workflow for studying MnCl2 effects.
References
- 1. Effect of this compound and of Cotreatment with Cadmium Chloride on the In Vitro Proliferative, Motile, and Invasive Behavior of MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese (II) chloride leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caissonlabs.com [caissonlabs.com]
- 4. Manganese(II) chloride - Lifeasible [lifeasible.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Manganese Chloride Neurotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating manganese chloride (MnCl₂)-induced neurotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used to study MnCl₂ neurotoxicity?
Researchers commonly use rodent models, such as mice (e.g., C57BL/6) and rats (e.g., Sprague Dawley), as well as zebrafish to study Mn-induced neurotoxicity.[1][2][3] The choice of model often depends on the specific research question, with rodents being well-suited for behavioral and complex neuropathological studies, while zebrafish are advantageous for high-throughput screening and developmental neurotoxicity studies.[2][3]
Q2: What are the typical signs of MnCl₂-induced neurotoxicity in these animal models?
Observed signs of neurotoxicity include motor and cognitive impairments. Behavioral tests often reveal altered locomotor activity, impaired motor coordination and balance, decreased muscle strength, increased anxiety-like behavior, and deficits in spatial learning and memory. At the cellular level, MnCl₂ exposure leads to neuronal injury, particularly in the basal ganglia, oxidative stress, neuroinflammation, and apoptosis.
Q3: What are some of the key signaling pathways implicated in MnCl₂ neurotoxicity?
Several signaling pathways are dysregulated following MnCl₂ exposure. These include:
-
Oxidative Stress Pathways: Downregulation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, is frequently observed.
-
Inflammatory Pathways: Activation of NF-κB and the NLRP3 inflammasome pathway, leading to the production of pro-inflammatory cytokines.
-
Apoptotic Pathways: Involvement of the Bax/Bcl2 pathway and activation of caspases.
-
Autophagy Pathways: Dysregulation of autophagy processes can either be protective or contribute to neurotoxicity depending on the context.
-
PI3K/Akt Signaling: This pathway's role can be complex, with some studies showing its inhibition contributes to apoptosis, while others indicate its activation is involved in Mn-induced toxic effects.
Q4: What categories of therapeutic agents have shown promise in mitigating MnCl₂ neurotoxicity?
A variety of compounds have been investigated for their neuroprotective effects, broadly categorized as:
-
Antioxidants: Natural and synthetic compounds that combat oxidative stress, such as vitamins, polyphenols (e.g., quercetin, curcumin), and other nutraceuticals.
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that reduce neuroinflammation.
-
Chelating Agents: Agents like EDTA and para-aminosalicylic acid (PAS) that promote the excretion of manganese from the body.
-
Modulators of Neurotransmitter Systems: Compounds that can restore the balance of neurotransmitters affected by manganese.
Troubleshooting Guide
Problem 1: High variability in behavioral test results between animals in the same treatment group.
-
Possible Cause: Inconsistent handling, environmental stressors, or variations in the administration of MnCl₂ or the therapeutic agent.
-
Suggested Solution:
-
Ensure all animals are properly acclimated to the housing facility for at least one week before the experiment.
-
Standardize handling procedures and minimize environmental noise and light fluctuations during testing.
-
Administer substances at the same time each day and ensure accurate dosing based on the most recent body weight.
-
Randomize the order of testing for animals from different groups to avoid bias related to the time of day.
-
Problem 2: The chosen therapeutic agent is not showing a significant neuroprotective effect.
-
Possible Cause: The dosage, timing of administration, or route of administration may be suboptimal. The agent may also not be effectively crossing the blood-brain barrier.
-
Suggested Solution:
-
Conduct a dose-response study to determine the optimal effective dose of the therapeutic agent.
-
Vary the timing of administration (e.g., pre-treatment, co-treatment, post-treatment) relative to MnCl₂ exposure to identify the most effective therapeutic window.
-
Consider alternative routes of administration (e.g., intraperitoneal, oral gavage, intranasal) that may improve bioavailability in the central nervous system.
-
Review literature for evidence of the agent's ability to cross the blood-brain barrier or consider formulations designed to enhance CNS delivery.
-
Problem 3: Difficulty in assessing specific molecular pathways due to conflicting results.
-
Possible Cause: The timing of tissue collection can be critical, as the activation or inhibition of signaling pathways can be transient.
-
Suggested Solution:
-
Perform a time-course experiment, collecting brain tissue at multiple time points after MnCl₂ and therapeutic agent administration to capture the dynamic changes in pathway activation.
-
Use multiple methods to assess the pathway of interest. For example, in addition to western blotting for protein levels, consider qPCR for gene expression and immunohistochemistry for localization.
-
Ensure the use of appropriate positive and negative controls for the specific pathway being investigated.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of various therapeutic agents on key biomarkers in animal models of MnCl₂ neurotoxicity.
Table 1: Effects of Nutraceuticals on Neurochemical and Oxidative Stress Markers in Rats
| Treatment Group | BDNF (% of Control) | GABA (% of Control) | Glutamate (% of Control) | Nrf2 (% of Control) | HO-1 (% of Control) | MDA (% of Control) |
| MnCl₂ | 37.8% | 23.9% | 763.6% | 11.3% | 2.6% | 1322% |
| MnCl₂ + Sesamol | 75.1% | 38.9% | 373.2% | - | - | - |
| MnCl₂ + Thymol | 75.9% | 46.3% | 436.4% | - | - | - |
| MnCl₂ + CoQ10 | 75.8% | 37.1% | 472.7% | - | - | - |
| MnCl₂ + Wheat Grass | 64.4% | 37.1% | 472.7% | - | - | - |
| MnCl₂ + Combination | 85.9% | 63.7% | 354.5% | - | - | - |
Table 2: Effects of Antioxidants and Anti-inflammatory Agents on Oxidative Damage Markers
| Model | Treatment Group | Biomarker | % Change vs. MnCl₂ |
| In vitro (Rat Cortical Neurons) | MnCl₂ + Trolox (Vitamin E analog) | F₂-isoprostanes | Significant Decrease |
| In vitro (Rat Cortical Neurons) | MnCl₂ + Indomethacin | F₂-isoprostanes | Significant Decrease |
| In vivo (Mice) | MnCl₂ + Vitamin E | Cerebral F₂-isoprostanes | Attenuated Increase |
| In vivo (Mice) | MnCl₂ + Ibuprofen | Cerebral F₂-isoprostanes | Attenuated Increase |
Experimental Protocols
Protocol 1: Induction of Subacute Manganese Neurotoxicity in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Group Assignment: Randomly assign mice to control and manganese-treated groups.
-
Dosing Preparation: Prepare a sterile solution of MnCl₂ in saline. A common dose is 10 mg/kg.
-
Administration: Administer MnCl₂ solution via intraperitoneal (i.p.) injection daily for a period of 14 days. The control group receives saline injections.
-
Monitoring: Monitor the animals daily for signs of toxicity, such as weight loss or behavioral changes.
-
Behavioral Testing: Following the administration period, conduct behavioral assays (e.g., Open Field Test, Rotarod Test) to assess motor and cognitive functions.
-
Tissue Collection: After behavioral testing, euthanize the animals and collect brain tissue for biochemical or histopathological analysis.
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod device.
-
Procedure: a. Place a mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). b. Record the latency to fall from the rod. c. Perform multiple trials for each animal with a sufficient inter-trial interval to prevent fatigue.
-
Data Analysis: Calculate the average latency to fall for each animal. A shorter latency indicates impaired motor coordination.
Visualizations
Caption: General experimental workflow for in vivo assessment of manganese neurotoxicity mitigation.
Caption: The Nrf2 signaling pathway in MnCl₂ neurotoxicity and mitigation.
Caption: The NF-κB signaling pathway in MnCl₂-induced neuroinflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MnCl2) induced novel model of Parkinson's disease in adult Zebrafish; Involvement of oxidative stress, neuroinflammation and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in using manganese chloride as a clinical MRI contrast agent
Welcome to the technical support center for researchers, scientists, and drug development professionals working with manganese chloride (MnCl₂) as a clinical MRI contrast agent. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with using this compound as an MRI contrast agent?
A1: The main safety concern is the potential for manganese-induced neurotoxicity, a condition known as "manganism," which presents with symptoms similar to Parkinson's disease.[1][2] This risk arises from the accumulation of excess free manganese (Mn²⁺) ions in the brain.[1][3] While essential in trace amounts, high concentrations of manganese can be toxic.[2] An oral formulation of MnCl₂ called LumenHance® was previously used for gastrointestinal imaging but was withdrawn due to these neurotoxicity concerns.
Q2: How does this compound enter cells to provide MRI contrast?
A2: As a calcium ion (Ca²⁺) analog, Mn²⁺ can enter excitable cells, such as neurons and myocardial cells, through voltage-gated calcium channels. This uptake mechanism allows for functional imaging, as the accumulation of manganese is dependent on cellular activity.
Q3: What is the typical biodistribution of subcutaneously injected this compound?
A3: Following a single subcutaneous injection of MnCl₂ in mice, manganese concentrations increase in various tissues, including the blood, heart, liver, kidneys, skeletal muscle, lungs, and spleen. The liver and kidneys tend to accumulate the majority of the administered dose.
Q4: Why is chelation of manganese important for its use as a contrast agent?
A4: Chelating manganese ions, for instance with ligands like dipyridoxyl diphosphate (DPDP), helps to mitigate the toxicity associated with free Mn²⁺. Chelation can improve the stability of the agent in the body and reduce the risk of releasing toxic, free manganese ions. However, a challenge with manganese-based agents is ensuring the manganese stays in its chelated form to generate a stable MRI signal.
Troubleshooting Guides
Problem 1: Poor Signal Enhancement or Inconsistent T1-weighted Contrast
Possible Cause: Suboptimal dosage or imaging timepoint.
Troubleshooting Steps:
-
Dose Optimization: The optimal dose of MnCl₂ can vary significantly depending on the target organ and animal model. For instance, a dose of 0.2 mmol/kg has been shown to provide significant T1 enhancement in the heart, liver, and kidneys of mice, with peak enhancement occurring 2 hours post-injection. It is crucial to perform dose-response studies to determine the lowest effective dose that provides sufficient contrast while minimizing toxicity.
-
Timing of Imaging: The time course of manganese uptake and clearance differs between tissues. For example, in mice, peak enhancement in the heart, liver, and kidneys after subcutaneous injection is observed at 2 hours. Conduct a time-course study to identify the optimal imaging window for your specific application.
-
Pulse Sequence Optimization: Ensure that the MRI pulse sequences are optimized for detecting Mn²⁺-induced T1 shortening. T1-weighted imaging is generally more sensitive than T2-weighted imaging for detecting manganese deposition.
Problem 2: Suspected Cellular Toxicity or Adverse Effects in Animal Models
Possible Cause: Excessive dose of free manganese ions.
Troubleshooting Steps:
-
Review Dosage: Compare your administered dose to established lethal dose (LD50) values. The LD50 for intravenous injection of aqueous Mn²⁺ in mice is 0.3 mmol/kg, and for intraperitoneal injection, it is 1.0 mmol/kg.
-
Route of Administration: The route of administration significantly impacts toxicity. Oral administration has a better safety profile due to slower absorption and presystemic elimination compared to intravenous injection. Subcutaneous injection is also considered a safer alternative to avoid abrupt spikes in blood manganese levels.
-
Histological Analysis: Perform histological examinations of key organs such as the heart, liver, and kidneys to assess for any signs of tissue damage.
-
Consider Chelation: If using unchelated MnCl₂, consider exploring chelated manganese agents to reduce toxicity.
Problem 3: Difficulty in Reproducing Results Across Experiments
Possible Cause: Variability in the preparation of the this compound solution.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure consistent preparation of the MnCl₂ solution for each experiment. Pay close attention to the tonicity and pH of the final solution.
-
Tonicity: The osmolarity of body fluid is approximately 300 mOsm/L. Since one mole of MnCl₂ is equivalent to 3 Osm, using concentrations around 100 mM is recommended to maintain proper tonicity, especially for large volume infusions.
-
pH Adjustment: Use a suitable buffer, such as bicine equilibrated with NaOH, to adjust the pH of the MnCl₂ solution to a physiological pH of 7.4.
-
Sterilization: Always sterilize the solution, either by autoclaving or filtering, before administration.
Quantitative Data Summary
Table 1: Relaxivity of Manganese-Based Contrast Agents
| Agent | Magnetic Field | Temperature | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |
| MnCl₂ | 20 MHz | 37°C | 8.0 ± 0.1 | Not Specified |
| MnCl₂ | 40 MHz | 40°C | 6.0 | Not Specified |
| Mn-DPDP | 20 MHz | 40°C | 2.8 | 3.7 |
| Mn4 Complex | 1.5 T | Not Specified | 4.9 | 34.5 |
| Mn(EDTA)(H₂O)²⁻ | 20 MHz | 25°C | 3.3 | Not Specified |
| Mn(EDTA-BOM) | 20 MHz | 25°C | 3.60 | Not Specified |
| Mn(EDTA-BOM₂) | 20 MHz | 25°C | 4.30 | Not Specified |
Data compiled from multiple sources.
Table 2: Toxicity Data for this compound
| Species | Route of Administration | LD50 |
| Mice | Intravenous | 0.3 mmol/kg |
| Mice | Intraperitoneal | 1.0 mmol/kg |
Data from studies on aqueous manganese (II).
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Systemic Injection
This protocol is adapted from guidelines for preparing a 100 mM MnCl₂ solution at pH 7.4, suitable for imaging rat cytoarchitecture.
Materials:
-
Bicine (FW = 163.17)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
This compound tetrahydrate (MnCl₂·4H₂O, FW = 197.91)
-
Sterile filters or autoclave
Procedure:
-
Prepare a 100 mM bicine buffer solution by dissolving 1.63 g of bicine in 100 ml of deionized water.
-
Adjust the pH of the bicine solution to 7.4 using NaOH.
-
Sterilize the bicine buffer solution by autoclaving or passing it through a sterile filter.
-
To prepare the final 100 mM MnCl₂ solution, dissolve 98.95 mg of MnCl₂·4H₂O into 5 ml of the sterile, pH-adjusted bicine buffer. The volume can be scaled as needed for the number of animals.
Visualizations
References
Technical Support Center: Manganese Chloride Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rat models of manganese chloride (MnCl₂) administration. The focus is on identifying, mitigating, and understanding the side effects associated with this experimental paradigm.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in rats after this compound administration?
A1: Exposure to this compound in rats can lead to a range of side effects, primarily neurological, but also affecting other organ systems. Common observations include:
-
Neurobehavioral Changes: Rats may exhibit motor dysfunctions similar to Parkinsonism, including tremors, convulsions, and altered locomotor activity.[1][2][3] Cognitive impairments such as reduced learning capacity and memory deficits have also been reported.[3]
-
Body Weight and General Health: A significant decrease in body weight is a frequent finding in manganese-treated rats compared to control groups.[4] General signs of poor health, such as somnolence, may also be observed.
-
Neurochemical Alterations: Manganese exposure disrupts neurotransmitter systems, notably leading to increased levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Oxidative Stress and Inflammation: A key mechanism of manganese toxicity is the induction of oxidative stress. This is evidenced by increased lipid peroxidation (measured by malondialdehyde - MDA) and nitric oxide (NO) levels, along with a depletion of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). Neuroinflammation is also a common consequence.
-
Histopathological Changes: Microscopic examination of brain tissue often reveals neuronal degeneration, particularly in the cerebellar cortex and Purkinje cells. Gliosis, vacuolations, and vascular congestion are also reported. Liver and kidney tissues can also show degenerative changes.
Q2: How can I reduce the neurotoxic side effects of this compound in my rat model?
A2: Several strategies can be employed to mitigate the neurotoxicity of this compound. These approaches primarily involve co-administration of neuroprotective agents:
-
Antioxidants: Both natural and synthetic antioxidants have shown efficacy in reducing manganese-induced oxidative stress.
-
Natural Compounds: Polyphenolic compounds like resveratrol have been shown to counteract manganese-induced increases in reactive oxygen species and matrix metalloproteinase-9 levels. Extracts from plants like Melissa officinalis also show potential due to their antioxidant and anti-inflammatory properties. Lycopene has been found to decrease lipid peroxide concentrations and increase GSH levels.
-
Synthetic Compounds: N-acetylcysteine (NAC) and N-acetylcysteineamide (NACA) can decrease manganese toxicity. Ebselen has been shown to rescue locomotor activity and reduce oxidative stress and neuroinflammation. Edaravone can prevent the reduction of mitochondrial complex I activity.
-
-
Chelating Agents: These compounds bind to manganese, promoting its excretion from the body.
-
Para-aminosalicylic acid (PAS): PAS has been shown to be effective in reducing manganese levels in various tissues, including the brain.
-
EDTA (Ethylene-diamine-tetraacetic acid): While EDTA can increase the urinary excretion of manganese, its effectiveness in improving clinical symptoms is variable, possibly due to its poor ability to cross the blood-brain barrier. Other agents like Nitrilotriacetic acid (NTA), 1,2-cyclohexylenedinitrilotetraacetic acid (CDTA), and diethylenetriaminepentaacetic acid (DTPA) have also been investigated.
-
-
Ion Channel Modulators:
-
Pinacidil (K+ channel opener) and Nimodipine (Ca2+ channel blocker): These have been shown to reverse the toxic effects of this compound, suggesting they may antagonize manganese-induced excitotoxicity.
-
Q3: What are the typical dosage ranges for this compound administration in rats to induce neurotoxicity?
A3: The dosage of this compound can vary significantly depending on the desired severity of toxicity, the duration of the study, and the route of administration. It is crucial to consult specific literature for your experimental design. Below are some examples from published studies:
-
Oral Administration: Doses can range from 0.3 mg/kg to 100 mg/kg body weight per day.
-
Intraperitoneal (i.p.) Injection: Doses often fall in the range of 6 mg/kg to 50 mg/kg.
It is important to note that neonatal rats may be more susceptible to manganese-induced neurotoxicity compared to adults at similar oral doses.
Troubleshooting Guides
Issue 1: High mortality rate in the manganese-treated group.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Review the literature for established dose ranges for the specific rat strain and age. Consider performing a dose-response study to determine the optimal dose that induces the desired effects without excessive mortality. |
| Route of administration is too stressful or leads to rapid toxicity. | Evaluate alternative routes of administration. For example, oral gavage may be less acutely toxic than intraperitoneal injections. |
| Poor animal health prior to the experiment. | Ensure all animals are healthy and properly acclimatized before starting the experiment. Monitor for any pre-existing conditions. |
| Dehydration or malnutrition. | Ensure ad libitum access to food and water. Monitor food and water intake, as manganese toxicity can lead to reduced consumption. |
Issue 2: Inconsistent or no significant neurobehavioral changes observed.
| Possible Cause | Troubleshooting Step |
| Dose is too low. | Increase the dose of this compound, referencing published studies for appropriate ranges. |
| Duration of administration is too short. | Extend the treatment period. Neurotoxicity often develops over time with chronic exposure. |
| Behavioral tests are not sensitive enough. | Select a battery of behavioral tests that are known to be sensitive to manganese-induced motor and cognitive deficits. |
| Individual variability in response. | Increase the number of animals per group to enhance statistical power and account for individual differences. |
Issue 3: Unexpected results in biochemical assays (e.g., antioxidant levels).
| Possible Cause | Troubleshooting Step |
| Timing of sample collection. | The timing of tissue collection relative to the last dose of manganese can influence biochemical markers. Standardize the time of sacrifice. |
| Improper sample handling and storage. | Ensure tissues are harvested quickly, flash-frozen in liquid nitrogen, and stored at -80°C to prevent degradation of analytes. |
| Assay variability. | Run appropriate controls and standards for all biochemical assays. Consider using commercially available kits for consistency. |
| Dietary factors. | The basal diet of the rats can influence their antioxidant status. Use a standardized diet for all experimental groups. |
Data Presentation
Table 1: Effects of this compound on Body and Brain Weight in Wistar Rats
| Treatment Group | Initial Body Weight (g, mean ± SEM) | Final Body Weight (g, mean ± SEM) | % Weight Change | Brain Weight (g, mean ± SEM) |
| Control | 132.2 ± 7.03 | 151.4 ± 7.89 | +19.2% | - |
| 10 mg/kg MnCl₂ | 145.6 ± 3.77 | 134.6 ± 7.19 | -11% | 1.367 ± 0.09 |
| 20 mg/kg MnCl₂ | 142.2 ± 12.56 | 134.4 ± 6.85 | -7.8% | 1.524 ± 0.05 |
| 30 mg/kg MnCl₂ | 180.0 ± 5.77 | 144.3 ± 6.04 | -35.7% | 1.523 ± 0.04 |
| Data summarized from a study with a 29-day oral administration period. |
Table 2: Effects of Resveratrol (RSV) on Manganese (Mn)-Induced Oxidative Stress Markers in Rat Brain Homogenates
| Treatment Group | MMP-9 Levels (arbitrary units) | ROS Production (arbitrary units) | SOD Activity (U/mg protein) | Glutathione (GSH) Content (nmol/mg protein) |
| Control | ~1.0 | ~100 | ~2.5 | ~12 |
| Mn (50 mg/kg) | ~2.5 | ~250 | ~1.0 | ~6 |
| Mn + RSV (30 mg/kg) | ~1.2 | ~120 | ~2.2 | ~10 |
| RSV | ~1.0 | ~100 | ~2.5 | ~12 |
| Approximate values based on graphical data from a 4-week intraperitoneal injection study. |
Table 3: Effect of Para-aminosalicylic Acid (PAS) on Manganese (Mn) Concentration in Rat Brain Tissues
| Treatment Group | Striatum (µg/g) | Thalamus (µg/g) | Hippocampus (µg/g) | Frontal Cortex (µg/g) |
| Control | ~0.3 | ~0.4 | ~0.3 | ~0.3 |
| Mn (6 mg/kg, i.p.) | ~1.8 | ~1.5 | ~1.0 | ~0.9 |
| Mn + PAS (200 mg/kg, s.c.) | ~1.4 | ~1.2 | ~0.8 | ~0.7 |
| Approximate values based on a 4-week Mn exposure followed by a 6-week PAS treatment. |
Experimental Protocols
Protocol 1: Induction of Neurotoxicity with Oral this compound
-
Animals: Adult male Wistar rats (120-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard pellet diet and water.
-
Grouping: Rats are randomly divided into a control group and several MnCl₂ treatment groups (e.g., 10, 20, and 30 mg/kg body weight).
-
Administration: MnCl₂ is dissolved in distilled water. The solution is administered daily via oral gavage for a period of 29 days. The control group receives an equivalent volume of distilled water.
-
Monitoring: Body weight is recorded at the beginning and end of the treatment period. Behavioral tests can be performed at specified intervals.
-
Sacrifice and Tissue Collection: On day 30, animals are euthanized by a humane method (e.g., cervical dislocation). The brain is harvested, weighed, and processed for either biochemical analysis (homogenization) or histological examination (fixation in 10% formol calcium).
Protocol 2: Chelation Therapy with Para-aminosalicylic Acid (PAS)
-
Animals: Adult male Sprague-Dawley rats are used.
-
Manganese Exposure: Rats receive daily intraperitoneal (i.p.) injections of 6 mg/kg Mn (as MnCl₂) for 5 days a week, for 4 weeks.
-
Chelation Treatment: Following the manganese exposure period, rats are treated with daily subcutaneous (s.c.) injections of PAS (e.g., 100 or 200 mg/kg) for a duration of 2, 3, or 6 weeks.
-
Sample Collection: At the end of the treatment period, blood, cerebrospinal fluid (CSF), and various tissues (brain regions, liver, heart, etc.) are collected for manganese concentration analysis.
-
Analysis: Manganese levels in the collected samples are determined using appropriate analytical techniques, such as atomic absorption spectrophotometry.
Visualizations
Caption: Experimental workflow for studying this compound toxicity in rats.
Caption: Signaling pathways in manganese-induced neurotoxicity and interventions.
References
- 1. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subacute manganese exposure in rats is a neurochemical model of early manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the neurochemical profile of the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EAS Publisher | Neurotoxic Effects of this compound on the Cerebellar Cortex of Adult Wistar Rats [easpublisher.com]
Technical Support Center: Dose-Dependent Effects of Manganese Chloride on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the dose-dependent effects of manganese chloride (MnCl₂) on cell viability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process.
Q1: My cell viability results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge. Several factors could be contributing to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to stressors like MnCl₂.
-
Contamination: Check for any signs of bacterial, fungal, or mycoplasma contamination in your cell cultures, as this can significantly impact cell health and assay results.[1]
-
Incubation Conditions: Verify that the incubator's temperature, CO₂, and humidity levels are optimal and stable for your specific cell line.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate MnCl₂ and other media components, leading to an "edge effect". To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[1]
-
Reagent Preparation: Ensure that your MnCl₂ stock solution is properly prepared, sterile-filtered, and stored. Inaccurate dilutions can lead to significant variations in the final treatment concentrations.
Q2: I am observing high background absorbance in my MTT assay. What could be the reason?
A2: High background absorbance in an MTT assay can obscure the true signal from formazan crystals. Potential causes include:
-
Phenol Red Interference: Many cell culture media formulations contain phenol red, a pH indicator that can interfere with absorbance readings at 570 nm.[1] It is advisable to use a phenol red-free medium for the duration of the assay or to include a "media only" blank to subtract the background absorbance.
-
Contamination: Microbial contamination can lead to the reduction of the MTT reagent, resulting in a false-positive signal.
-
Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization will lead to inaccurate and inconsistent readings. Gently shake the plate on an orbital shaker to ensure thorough mixing.
Q3: My LDH release assay shows low cytotoxicity, but microscopy indicates significant cell death. Why is there a discrepancy?
A3: This discrepancy can arise from a few factors:
-
Assay Timing: The release of lactate dehydrogenase (LDH) is a marker of plasma membrane damage, which is a relatively late event in some forms of cell death, such as apoptosis. If you are observing morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing), LDH release may not be prominent until later stages.
-
Mechanism of Cell Death: this compound can induce apoptosis, a programmed form of cell death where the plasma membrane remains intact until the final stages. Therefore, an LDH assay may underestimate cell death if apoptosis is the primary mechanism. Consider using an assay that detects earlier apoptotic events, such as an Annexin V or caspase activity assay.
-
Handling-Induced Damage: Overly vigorous pipetting during media changes or reagent addition can cause physical damage to the cell membranes, leading to premature LDH leakage and confounding the results.
Data Presentation: Dose-Dependent Cytotoxicity of this compound
The following tables summarize the dose-dependent effects of this compound on the viability of various cell types as reported in the literature.
| Cell Line | Treatment Duration | MnCl₂ Concentration | Effect on Cell Viability | Reference |
| PC12 | 24 hours | 150 µM | Slightly toxic | |
| PC12 | 24 hours | 300 µM | ~75% viability | |
| Human Lymphocytes | G1, G1/S, S phases | 15, 20, 25 µM | Significant reduction in mitotic index | |
| Human Lymphocytes | G2 phase | 20, 25 µM | Significant reduction in mitotic index | |
| MDA-MB-231 | 96 hours | 1, 5, 10, 50 µM | Increased cell proliferation | |
| MDA-MB-231 | 96 hours | 100 µM | Decreased cell viability and growth | |
| SH-SY5Y | 24 hours | 200 µM | Conspicuous decrease in cell viability | |
| Fish Gill Epithelial Cells | 24 hours | 100 ppm | 49.4% viability | |
| Fish Gill Epithelial Cells | 48 hours | 100 ppm | 8.6% viability | |
| Fish Gill Epithelial Cells | 72 hours | 100 ppm | 3.2% viability |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of MnCl₂. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with MnCl₂ in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if working with suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assays
Apoptosis, or programmed cell death, can be detected through various methods targeting different stages of the process.
-
Annexin V Staining (Early Stage): This assay detects the translocation of phosphatidylserine to the outer cell membrane, an early hallmark of apoptosis.
-
Caspase Activity Assays (Mid Stage): These assays measure the activity of caspases, a family of proteases that are central to the execution of apoptosis.
-
TUNEL Assay (Late Stage): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Visualizations
Experimental Workflow and Troubleshooting
References
Troubleshooting poor contrast enhancement in manganese-enhanced MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their manganese-enhanced MRI (MEMRI) experiments and resolving issues related to poor contrast enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind manganese-enhanced MRI (MEMRI)?
Manganese ions (Mn²⁺) are paramagnetic and act as a contrast agent by shortening the T1 relaxation time of water protons in tissue.[1] This results in a brighter signal on T1-weighted MR images. A key feature of MEMRI is that Mn²⁺ is a calcium analog and can enter excitable cells, such as neurons, through voltage-gated calcium channels.[2][3] This allows for activity-dependent enhancement, providing insights into cellular function and neuronal activity.[3]
Q2: What are the common applications of MEMRI in research?
MEMRI is a versatile technique with several applications in neuroscience and other fields, including:
-
Anatomical Imaging: Highlighting neuroarchitecture and delineating brain structures with high resolution.[4]
-
Neuronal Tract Tracing: Visualizing neuronal pathways in the living brain after local injection of MnCl₂.
-
Functional Imaging (AIM-MRI): Mapping brain activity by detecting Mn²⁺ accumulation in active neurons (Activation-Induced MEMRI).
-
Cell Viability and Toxicity Studies: Assessing cellular integrity, as compromised cells may show altered manganese uptake.
-
Cardiovascular Imaging: Evaluating cardiac function and viability.
Q3: What are the different methods for administering manganese chloride (MnCl₂)?
There are two primary methods for MnCl₂ administration:
-
Systemic Administration: This involves intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, leading to widespread distribution of Mn²⁺. This method is often used for studies of global brain activity or imaging of organs outside the central nervous system.
-
Local Administration: This involves direct injection of MnCl₂ into a specific region of interest, such as a particular brain nucleus or into the vitreous humor of the eye for retinal pathway tracing. This approach is used for neuronal tract tracing and to minimize systemic toxicity.
Troubleshooting Poor Contrast Enhancement
Poor or inconsistent contrast enhancement is a common challenge in MEMRI experiments. The following guide addresses potential causes and solutions.
Q4: I am not observing any significant signal enhancement after MnCl₂ administration. What could be the problem?
Several factors could lead to a lack of signal enhancement. Consider the following troubleshooting steps:
-
Incorrect MnCl₂ Dose: The dose of MnCl₂ is critical. Too low a dose may not produce detectable contrast. Refer to the dose-response data in the tables below to ensure you are using an appropriate concentration for your target tissue and administration route.
-
Inappropriate Imaging Time Point: The timing between MnCl₂ administration and MRI acquisition is crucial. Peak enhancement varies depending on the tissue and the administration route. For many tissues, imaging 2 to 24 hours post-injection is recommended.
-
Suboptimal MRI Protocol: A T1-weighted pulse sequence is essential for MEMRI. Ensure your sequence is properly optimized to be sensitive to changes in T1. Using a sequence that is not strongly T1-weighted will result in poor contrast.
-
Issues with MnCl₂ Solution: Verify the concentration and integrity of your MnCl₂ solution. Ensure it was prepared correctly and has not degraded.
-
Physiological State of the Animal: The animal's physiological condition, including anesthesia depth and body temperature, can affect blood flow and, consequently, the delivery of Mn²⁺ to the tissue of interest.
Q5: The contrast enhancement in my images is highly variable between animals, even though I use the same protocol. What could be the cause?
Variability between subjects can be frustrating. Here are some potential sources of inconsistency:
-
Inconsistent Administration: Ensure precise and consistent administration of MnCl₂. For injections, slight variations in injection speed or location can affect distribution.
-
Biological Variability: Individual differences in physiology, such as blood-brain barrier permeability or cardiac output, can lead to variations in manganese uptake.
-
Anesthesia Effects: Different levels of anesthesia can alter neuronal activity and cardiovascular function, impacting Mn²⁺ uptake and distribution. Monitor and maintain a consistent level of anesthesia throughout the experiment.
-
Image Acquisition Parameters: Ensure that MRI parameters, including slice positioning and shim values, are consistent across all animals.
Q6: I see artifacts in my MEMRI images. How can I identify and mitigate them?
Artifacts can obscure important findings and lead to misinterpretation of data. Common artifacts in MRI include:
-
Motion Artifacts: Caused by animal movement, respiration, or cardiac pulsation. These appear as ghosting or blurring in the image. Use appropriate animal fixation, respiratory gating, or cardiac triggering to minimize motion.
-
Susceptibility Artifacts: Occur at interfaces between tissues with different magnetic susceptibilities, such as air-tissue or bone-tissue interfaces. These appear as signal loss or geometric distortion. Careful shimming of the magnetic field can help reduce these artifacts.
-
Clipping Artifacts: Result from the signal intensity exceeding the dynamic range of the receiver. This can happen in regions of very high manganese concentration and appears as a loss of signal in the core of the enhanced region. Adjusting the receiver gain can help prevent this.
Experimental Protocols and Data
Detailed Methodologies
Protocol 1: Systemic Administration of MnCl₂ via Intraperitoneal (IP) Injection
-
Preparation of MnCl₂ Solution: Prepare a 100 mM solution of MnCl₂ in sterile saline.
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Monitor vital signs throughout the procedure.
-
Injection: Administer the MnCl₂ solution via a single intraperitoneal injection. A common dose is 66 mg/kg.
-
Post-Injection Period: Allow sufficient time for manganese distribution. The optimal imaging window is typically between 2 and 24 hours post-injection, depending on the target organ.
-
MRI Acquisition: Position the animal in the MRI scanner. Acquire T1-weighted images using a sequence optimized for your scanner and research question.
Protocol 2: T1-Weighted Spin-Echo MRI Acquisition
-
Pulse Sequence: 2D or 3D Spin-Echo (SE) or Fast Spin-Echo (FSE).
-
Repetition Time (TR): A short TR is used to maximize T1-weighting. Typical values range from 400 to 800 ms.
-
Echo Time (TE): A short TE is used to minimize T2-weighting. Typical values are less than 20 ms.
-
Flip Angle: 90° for conventional spin-echo.
-
Resolution: Adjust matrix size and field of view (FOV) to achieve the desired spatial resolution.
-
Averages: Increase the number of averages (NEX or NSA) to improve the signal-to-noise ratio (SNR).
Quantitative Data Summary
Table 1: Dose-Dependent T1 Enhancement in Mouse Brain (24 hours post-IV injection)
| MnCl₂ Dose (mg/kg) | Pituitary T1 (ms) | Cortex T1 (ms) |
| 9 (Low Dose) | 231 ± 23 | 1060 ± 5 |
| 175 (High Dose) | 143 ± 43 | 637 ± 5 |
Data adapted from Lee et al. (2005). This table illustrates that T1 shortening (and thus contrast enhancement) is dose-dependent, with higher doses leading to lower T1 values. The effect also varies by brain region.
Table 2: Time-Course of Manganese Concentration in Mouse Organs (0.2 mmol/kg SC Injection)
| Time Post-Injection (hours) | Heart (µg/g) | Liver (µg/g) | Kidneys (µg/g) | Skeletal Muscle (µg/g) |
| 2 | ~4 | ~35 | ~25 | ~1.5 |
| 6 | ~3 | ~30 | ~20 | ~1.8 |
| 24 | ~2 | ~10 | ~15 | ~2 |
Data adapted from a study on MnCl₂ biodistribution. This table shows that the peak manganese concentration and clearance rate vary significantly between different organs, highlighting the importance of selecting the appropriate imaging time point for the organ of interest.
Visualizations
References
- 1. Poles Apart? The Extent of Similarity Between Online Extremist and Non-extremist Message Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Manganese Chloride Administration for Longitudinal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of manganese chloride (MnCl₂) for longitudinal studies, particularly in the context of Manganese-Enhanced Magnetic Resonance Imaging (MEMRI).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Animal Distress or Adverse Effects Post-Administration
-
Question: My animals are showing signs of distress (e.g., lethargy, weight loss, reduced mobility) after MnCl₂ administration. What should I do?
Answer: Animal distress is a critical concern due to the known toxicity of manganese.[1][2][3] The severity of adverse effects is dose-dependent.[4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Single Dose: A large bolus injection can lead to acute toxicity.[3] | Reduce the total dose. Consider fractionating the dose into smaller, repeated injections over time. |
| Rapid Intravenous (IV) Infusion: Fast IV infusion can cause abrupt spikes in blood manganese levels, leading to cardiac and other toxicities. | Decrease the infusion rate. Ensure a slow and controlled administration. |
| Route of Administration: Some routes, like IV, can lead to more immediate and pronounced systemic effects. | Consider alternative administration routes such as subcutaneous (SubQ) or intraperitoneal (IP) injection, which can result in slower absorption. Continuous infusion via a subcutaneous osmotic pump has been shown to deliver high cumulative doses with minimal side effects. |
| Solution Formulation: Improper pH or tonicity of the MnCl₂ solution can cause local irritation and distress. | Ensure the MnCl₂ solution is properly buffered (e.g., in saline or PBS) and is isotonic, especially for direct brain injections. |
| Cumulative Toxicity: Repeated administrations in a longitudinal study can lead to manganese accumulation and chronic toxicity. | Increase the interval between doses to allow for clearance. Monitor animal health closely throughout the study. Consider using a lower total cumulative dose. |
Issue 2: Insufficient T₁ Contrast Enhancement in MEMRI
-
Question: I am not observing the expected T₁-weighted signal enhancement in my region of interest (ROI) after MnCl₂ administration. What could be the problem?
Answer: Achieving optimal contrast in MEMRI depends on delivering a sufficient, yet safe, dose of Mn²⁺ to the target tissue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Dose: The administered dose of MnCl₂ may be too low to produce a detectable change in T₁ relaxation time. | Gradually increase the dose while carefully monitoring for toxicity. Refer to established dose ranges for your animal model and administration route (see Table 1). |
| Incorrect Imaging Timepoint: MRI scanning is being performed before or after the peak accumulation of manganese in the ROI. | The optimal time for imaging varies depending on the administration route and the target organ. For example, after subcutaneous injection, peak enhancement in the heart, liver, and kidneys occurs around 2 hours, while skeletal muscle peaks at 24 hours. Conduct a pilot study to determine the optimal imaging window for your specific protocol. |
| Blood-Brain Barrier (BBB) Impermeability: For brain imaging, Mn²⁺ may not be crossing the BBB effectively. | While manganese can cross the intact BBB, co-administration of agents like mannitol was initially used to transiently increase permeability, though this is often no longer necessary with refined protocols. Higher doses or longer waiting times might be required for sufficient brain uptake with an intact BBB. |
| Route of Administration: Systemic administration may not deliver a high enough concentration to a specific, localized brain region. | For tracing neuronal pathways, consider direct, stereotactic injection of a small volume of concentrated MnCl₂ into the specific brain region of interest. |
| MRI Parameters: The T₁-weighted imaging sequence may not be optimized to detect manganese-induced contrast. | Ensure your MRI pulse sequence is highly T₁-weighted to maximize sensitivity to changes in T₁ relaxation time. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in longitudinal research.
1. Administration and Dosing
-
What are the common routes of administration for MnCl₂ in animal studies? Systemic administration is typically performed via intravenous (IV), intraperitoneal (IP), or subcutaneous (SubQ) injections. Oral administration in drinking water is also used for chronic exposure studies. For neuronal tract tracing, direct intracerebral or intravitreal injections are employed.
-
What are the recommended doses of MnCl₂ for longitudinal MEMRI studies? Safe and effective doses vary by animal model and administration route. It is crucial to start with lower doses and titrate up as needed, while closely monitoring for any adverse effects. Continuous infusion or fractionated dosing can help minimize toxicity while achieving a sufficient cumulative dose.
Table 1: Summary of Systemic MnCl₂ Doses Used in Rodent Studies
Animal Model Route of Administration Dose Range (mg/kg) Notes Mouse Intraperitoneal (IP) 20 - 100 mg/kg Often given as repeated daily injections for functional studies. Mouse Subcutaneous (SubQ) 20 - 175 mg/kg Can provide sustained release. Mouse Osmotic Pump (SubQ) Up to 480 mg/kg (cumulative) Continuous infusion over several days has been shown to be well-tolerated. Rat Intravenous (IV) 9 - 175 mg/kg Requires slow infusion to avoid cardiac toxicity. | Rat | Intraperitoneal (IP) | 6 - 66 mg/kg | Used for both anatomical and functional studies. |
-
How should I prepare a MnCl₂ solution for injection? MnCl₂ (typically manganese (II) chloride tetrahydrate, MnCl₂·4H₂O) should be dissolved in a sterile, isotonic solution such as 0.9% saline or phosphate-buffered saline (PBS). For a 100 mM solution, dissolve approximately 19.79 g of MnCl₂·4H₂O per liter of solvent. The solution should be filter-sterilized (e.g., using a 0.22 µm filter) before administration. The pH and tonicity are especially important for direct brain infusions to avoid local tissue damage.
2. Toxicity and Safety
-
What are the primary toxic effects of manganese? Excess manganese is neurotoxic, and chronic exposure can lead to a neurological disorder resembling Parkinson's disease, known as manganism. Acute overexposure can also cause hepatotoxicity (liver damage) and cardiotoxicity. Studies in beagle dogs have shown severe hepatotoxicity and hypotension with high-dose intravenous infusions.
-
How can I minimize manganese toxicity in my longitudinal study?
-
Use the lowest effective dose.
-
Employ fractionated dosing schedules or continuous infusion via osmotic pumps instead of large single injections.
-
Choose a route of administration with slower absorption, like subcutaneous injection.
-
Allow sufficient time between administrations for manganese clearance.
-
Closely monitor animals for any clinical signs of toxicity.
-
-
Is there a treatment for manganese-induced toxicity in research animals? Chelation therapy has been explored to reduce the body's manganese burden. Agents like para-aminosalicylic acid (PAS) have shown some efficacy in reducing manganese levels in tissues of Mn-exposed rats. However, the effectiveness of chelation therapy in reversing neurological symptoms can be limited, especially for agents that do not cross the blood-brain barrier effectively. The primary strategy should always be the prevention of toxicity.
3. Experimental Protocols & Methodologies
-
Can you provide a basic protocol for systemic MnCl₂ administration for MEMRI in mice?
Objective: To achieve whole-brain contrast enhancement for functional or anatomical imaging.
Materials:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
0.22 µm syringe filter
Protocol:
-
Solution Preparation: Prepare a 100 mM MnCl₂ solution by dissolving it in sterile 0.9% saline. Filter-sterilize the solution.
-
Dosing: A common approach is to administer a total dose of around 80-100 mg/kg. To minimize toxicity, this can be given as four separate intraperitoneal (IP) injections of 20-25 mg/kg, spaced 24 hours apart.
-
Administration: Inject the calculated volume of MnCl₂ solution intraperitoneally.
-
Imaging: Perform the first MRI scan 12 to 24 hours after the final injection to allow for distribution and uptake into the brain.
-
Longitudinal Scans: Subsequent scans can be performed to track changes over time. A second scan 7 days after the first can reveal alterations in manganese transport and clearance.
-
-
What is the mechanism of contrast enhancement in MEMRI? Manganese ions (Mn²⁺) are paramagnetic and act as a T₁ contrast agent, shortening the spin-lattice relaxation time of water protons in tissues where they accumulate. This results in a brighter signal (hyperintensity) on T₁-weighted MR images. Mn²⁺ is also a calcium analog and can enter excitable cells like neurons through voltage-gated calcium channels, making MEMRI a tool for mapping neuronal activity. Once inside neurons, Mn²⁺ is transported along axons, allowing for in vivo neuronal tract tracing.
Visualizations
Caption: Workflow for a longitudinal MEMRI study.
Caption: Simplified pathway of manganese toxicity.
Caption: Troubleshooting decision-making logic.
References
- 1. Effect of this compound exposure on liver and brain mitochondria function in rats [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of manganese uptake and toxicity in mouse brain during continuous MnCl2 administration using osmotic pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mri-q.com [mri-q.com]
- 4. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing artifacts in MEMRI due to high manganese concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address artifacts and other common issues encountered in Manganese-Enhanced MRI (MEMRI) experiments, particularly those arising from high manganese concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your MEMRI experiments.
Q1: I am observing areas of signal loss (signal voids) in my T1-weighted images, especially in regions expected to have high manganese uptake. What is causing this and how can I fix it?
A1: This is a common artifact at high manganese concentrations due to significant T2 and T2* shortening effects, which can overwhelm the T1 shortening effect that produces the desired signal enhancement.[1] Essentially, the transverse relaxation (T2/T2*) becomes so rapid that the signal decays away before it can be effectively measured, leading to a dark spot or "void" in the image.
Troubleshooting Steps:
-
Optimize Manganese Dosage: The most direct solution is to reduce the concentration of administered manganese (MnCl₂). High doses can lead to signal saturation and T2-related signal loss.[2][3] Experiment with a lower dose to find the optimal concentration that provides good T1 contrast without significant T2 effects.
-
Adjust Imaging Parameters:
-
Use a Short Echo Time (TE): A shorter TE will minimize the amount of T2/T2* decay before signal acquisition, thus reducing signal loss.[1]
-
Optimize Repetition Time (TR): The optimal TR for maximum contrast depends on the manganese concentration. Higher concentrations necessitate shorter optimal TRs.[1]
-
-
Consider Fractionated Dosing: Instead of a single high-dose injection, administer the total dose in several smaller, fractionated doses over a period of time. This can achieve sufficient brain enhancement while minimizing toxic effects and potentially reducing peak concentrations that lead to signal voids.
Q2: The signal enhancement in my region of interest appears non-linear with increasing manganese dose. Is this expected?
A2: Yes, this is an expected phenomenon. The relationship between T1 relaxation rate (R1 = 1/T1) and manganese concentration is generally linear at lower concentrations. However, as the concentration increases, the signal intensity in a T1-weighted image will plateau and can even decrease at very high concentrations due to the aforementioned T2* effects. This saturation effect means that doubling the manganese dose will not necessarily double the signal enhancement.
Troubleshooting Steps:
-
Perform a Dose-Response Study: To ensure you are working within the linear range of signal enhancement for your specific region of interest and experimental setup, it is advisable to perform a pilot study with varying manganese concentrations.
-
Quantitative T1 Mapping: Instead of relying solely on T1-weighted image intensity, which is semi-quantitative, perform quantitative T1 mapping to measure the actual T1 relaxation times. The change in the relaxation rate (ΔR1) will have a more linear relationship with the manganese concentration.
Q3: I am concerned about the potential for manganese-induced toxicity in my animal models. What are the signs and how can I mitigate the risks?
A3: Manganese is a neurotoxin at high concentrations and can also cause cardiotoxicity. Acute side effects of high systemic doses can include a temporary drop in blood pressure, lethargy, ataxia, and erythema (redness of paws and ears).
Mitigation Strategies:
-
Use the Lowest Effective Dose: Determine the minimum dose of manganese required to achieve the desired contrast for your research question.
-
Slow Infusion Rate: For intravenous administration, a slow infusion rate is recommended to avoid a sudden spike in blood manganese levels, which can lead to acute cardiovascular effects. A concentration of 0.2 mmol/kg infused over an hour has been shown to be effective.
-
Fractionated Dosing Schedule: As mentioned previously, administering the total dose in smaller, repeated injections can reduce toxicity while still achieving significant brain enhancement. A regimen of 30 mg/kg every 48 hours has been shown to be well-tolerated in rats.
-
Alternative Administration Routes: Depending on the research question, consider less invasive routes like intranasal or subcutaneous administration, which can reduce systemic toxicity. Orotracheal administration has been shown to be effective for lung imaging with significantly lower doses compared to systemic routes.
-
Monitor Animal Welfare: Closely monitor animals for any adverse effects during and after manganese administration. Ensure proper hydration, as dehydration can be a side effect.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding manganese concentrations and their effects on MRI signal.
Table 1: In Vitro Relaxivity of MnCl₂
| Magnetic Field Strength | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | Reference |
| > 1.5 T | 7 - 8 | 30 - 125 | |
| 11.7 T | 6.9 | - |
Relaxivity (r1, r2) is a measure of the efficiency of a contrast agent in changing the relaxation rates of water protons.
Table 2: Recommended Systemic Doses of MnCl₂ in Rodents for MEMRI
| Animal Model | Administration Route | Dose (mg/kg) | Key Findings/Notes | Reference(s) |
| Rat | Intravenous (infusion) | 175 | Provides good cytoarchitectural contrast. Requires careful monitoring for toxicity. | |
| Rat | Intraperitoneal | 66 | Commonly used for activation studies. | |
| Rat | Intraperitoneal | 200 µmol/kg (two 100 µmol/kg injections) | Produced hippocampal enhancement without disrupting hippocampus-dependent behavior. | |
| Mouse | Intraperitoneal | 66 | Found to have little to no neurotoxicity in some studies. | |
| Mouse/Rat | Subcutaneous | 16 - 80 | Lower doses showed no histopathologic differences, but higher doses showed some behavioral deficits. |
Table 3: In Vitro Neuronal Viability with Varying Mn²⁺ Concentrations
| Mn²⁺ Concentration (mM) | Effect on Neuronal Viability | MEMRI Signal Enhancement | Reference |
| 0.01 | No impact on viability or cytotoxicity | No significant enhancement | |
| 0.05 | Significantly reduced viability | Significant enhancement | |
| 0.10 | Significantly reduced viability | Significant enhancement | |
| 0.20 | Significantly reduced viability | Significant enhancement |
Experimental Protocols
Protocol 1: Preparation of MnCl₂ Solution for Systemic Injection in Rats
This protocol is adapted from Silva et al. (2004).
Objective: To prepare a 100 mM MnCl₂ solution at a physiological pH suitable for systemic administration.
Materials:
-
Manganese chloride tetrahydrate (MnCl₂·4H₂O, FW = 197.91 g/mol )
-
Bicine (FW = 163.17 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Sterile filter (0.22 µm) or autoclave
Procedure:
-
Prepare 100 mM Bicine Buffer:
-
Dissolve 1.63 g of bicine in 100 ml of deionized water.
-
Adjust the pH of the solution to 7.4 using NaOH.
-
Sterilize the bicine buffer by autoclaving or passing it through a 0.22 µm sterile filter.
-
-
Prepare 100 mM MnCl₂ Solution:
-
Dissolve 98.95 mg of MnCl₂·4H₂O in 5 ml of the sterile 100 mM bicine buffer.
-
The final solution will be 100 mM MnCl₂ at pH 7.4.
-
Protocol 2: Systemic Administration of MnCl₂ via Intravenous Infusion in Rats
This protocol is a summary of the methods described by Silva et al.
Objective: To safely administer a high dose of MnCl₂ for anatomical MEMRI studies.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Establish a tail vein line for infusion.
-
Administer a muscarinic cholinergic blocker (e.g., 0.01 mg/kg glycopyrrolate, IM) to reduce the risk of vagal inhibition of the heart.
-
Maintain the animal's body temperature at 37.5°C.
-
-
MnCl₂ Infusion:
-
Infuse the prepared 100 mM MnCl₂ solution at a controlled rate.
-
A target dose of 175 mg/kg is often used for detailed anatomical imaging.
-
Keep the anesthesia light during the infusion (e.g., 0.5–1% isoflurane).
-
-
Post-Infusion Care:
-
To prevent dehydration, administer sterile saline subcutaneously (e.g., 6.7 ml/100 g) immediately and 6 hours after the infusion.
-
Monitor the animal's behavior. Lethargy is common immediately after infusion, with a gradual return to normal behavior within 24 hours.
-
-
Imaging:
-
Imaging can be performed at various time points post-infusion, with 24 hours being a common time point for peak brain enhancement.
-
Visualizations
Caption: Troubleshooting workflow for common MEMRI artifacts.
Caption: Cellular uptake pathways of manganese for MEMRI.
References
Validation & Comparative
A Comparative Guide to Manganese Chloride and Gadolinium-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) contrast agents is evolving, driven by safety concerns surrounding traditional gadolinium-based contrast agents (GBCAs). This guide provides an objective comparison between manganese chloride (and its chelated derivatives) and GBCAs, supported by experimental data, to inform researchers and drug development professionals.
Executive Summary
Gadolinium-based contrast agents have been the gold standard in clinical MRI for decades, offering excellent contrast enhancement.[1] However, the association of GBCAs with nephrogenic systemic fibrosis (NSF) in patients with renal impairment and the discovery of gadolinium deposition in the brain and other tissues of patients with normal renal function have prompted a search for safer alternatives.[2][3] Manganese-based contrast agents, leveraging the paramagnetic properties of the essential element manganese, have emerged as a promising option.[4] While free manganese ions can be toxic, chelation strategies have led to the development of agents with favorable safety and efficacy profiles.[2] This guide will delve into the quantitative performance, safety, and mechanisms of these two classes of contrast agents.
Quantitative Data Comparison
The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r1 and r2), which is the measure of its ability to shorten the T1 and T2 relaxation times of water protons. Higher relaxivity values indicate a greater contrast enhancement at a given concentration.
| Contrast Agent Class | Specific Agent | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field | Medium | Citation(s) |
| Manganese-Based | This compound (MnCl₂) | 8.0 | Not specified | 20 MHz (0.47T) | Aqueous solution | |
| This compound (MnCl₂) | ~7-8 | Not specified | 1.5T - 4.7T | Not specified | ||
| Mn-DPDP (Teslascan®) | 2.8 | 3.7 | 20 MHz (0.47T) | Aqueous solution | ||
| [Mn(EDTA)(H₂O)]²⁻ | 2.9 | Not specified | 20 MHz (0.47T) | Not specified | ||
| Mn-PyC3A | 2.1 | Not specified | 1.4T | pH 7.4 buffer | ||
| Mn-PyC3A | 3.8 | Not specified | 1.4T | Bovine blood plasma | ||
| Gadolinium-Based | Gd-DTPA (Magnevist®) | 4.1 | Not specified | 20 MHz (0.47T) | Not specified | |
| Gd-DTPA (Magnevist®) | 4.1 | Not specified | 1.5T | Blood plasma | ||
| Gd-DOTA (Dotarem®) | 3.6 | Not specified | 1.5T | Blood plasma |
Table 1: Comparative Relaxivity of Manganese and Gadolinium-Based Contrast Agents.
In terms of safety, the therapeutic index, often expressed as a safety factor (LD50/effective dose), is a critical parameter.
| Contrast Agent | Safety Factor (LD50/Effective Dose) | Citation(s) |
| Mn-DPDP | 540 | |
| Gd-DTPA | 60-100 |
Table 2: Comparative Safety Factors.
Mechanisms of Action and Physiological Pathways
The fundamental mechanism for both manganese and gadolinium-based contrast agents is the shortening of the T1 relaxation time of nearby water protons due to their paramagnetic properties, resulting in a brighter signal on T1-weighted MRI images. However, their physiological handling, including cellular uptake and clearance, differs significantly.
Cellular Uptake of Manganese-Based Agents
Free manganese ions (Mn²⁺) can enter cells through various voltage-gated calcium channels due to their similar ionic radius to Ca²⁺. This property is utilized in Manganese-Enhanced MRI (MEMRI) for functional neuroimaging. Chelation of manganese can alter its biodistribution. For instance, some manganese complexes are taken up by hepatocytes via organic anion-transporting polypeptides (OATPs).
Caption: Cellular uptake of Mn²⁺ via voltage-gated calcium channels.
Clearance Pathways
A key differentiator between the two classes of agents is their clearance from the body. Most GBCAs are exclusively cleared by the kidneys through glomerular filtration. This reliance on renal clearance is a major concern for patients with impaired kidney function. In contrast, some manganese-based agents, particularly more lipophilic chelates like Mn-PyC3A, exhibit both renal and hepatobiliary (liver) clearance pathways. This dual clearance mechanism offers a significant safety advantage, as the liver can compensate for reduced kidney function, leading to more rapid and complete elimination from the body.
Caption: Clearance pathways of Gd-based vs. Mn-based agents.
Experimental Protocols
In Vitro Relaxivity Measurement
Objective: To determine the r1 and r2 relaxivity of a contrast agent.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, saline, or plasma) at various concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). A sample of the medium without the contrast agent serves as the control.
-
MRI Acquisition:
-
Place the samples in a phantom holder within the MRI scanner.
-
To measure T1, acquire data using an inversion recovery sequence with a range of inversion times (TIs).
-
To measure T2, use a multi-echo spin-echo sequence with multiple echo times (TEs).
-
-
Data Analysis:
-
Calculate the T1 and T2 relaxation times for each sample by fitting the signal intensity data to the appropriate exponential recovery or decay curves.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) as a function of the contrast agent concentration.
-
The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.
-
In Vivo Comparative Study in an Animal Model
Objective: To compare the in vivo efficacy and pharmacokinetics of a manganese-based contrast agent with a gadolinium-based contrast agent.
Methodology (based on a baboon model):
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Obtain pre-contrast baseline images.
-
Contrast Agent Administration: Administer a bolus injection of the manganese-based contrast agent (e.g., Mn-PyC3A) at a clinically relevant dose.
-
Dynamic MRI: Acquire dynamic contrast-enhanced MR images of the target anatomy (e.g., major arteries, liver, kidneys) continuously for a set period (e.g., 60 minutes) to monitor the distribution and elimination phases.
-
Blood Sampling: Collect serial blood samples at predefined time points post-injection to determine the pharmacokinetic profile.
-
Washout Period: Allow for a sufficient washout period (e.g., 24-48 hours) for the first contrast agent to be cleared from the body.
-
Second Contrast Agent Administration: Repeat steps 2-4 with the gadolinium-based contrast agent (e.g., a clinically used GBCA) under identical imaging conditions and dosage.
-
Image Analysis:
-
Measure the signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR) in regions of interest (e.g., blood vessels, organs) at various time points for both agents.
-
Compare the enhancement profiles and diagnostic image quality between the two agents.
-
-
Pharmacokinetic Analysis: Analyze the blood samples to determine the concentration of the contrast agent over time and calculate pharmacokinetic parameters such as half-life and clearance rate.
Caption: Workflow for a paired in vivo comparative study.
Conclusion
Manganese-based contrast agents, particularly newer chelated formulations, present a compelling alternative to gadolinium-based agents. While GBCAs generally exhibit high relaxivity, the favorable safety profile of manganese agents, underscored by their dual clearance pathways and the body's natural mechanisms for handling manganese, makes them an area of intense research and development. The quantitative data suggest that the efficacy of some manganese agents is comparable to that of GBCAs. For researchers and drug development professionals, the exploration of manganese-based platforms offers a promising avenue to address the unmet safety needs in the field of MRI contrast enhancement.
References
Comparative study of different manganese chelates for MRI contrast
For Researchers, Scientists, and Drug Development Professionals
The landscape of MRI contrast agents is evolving, driven by safety concerns associated with gadolinium-based contrast agents (GBCAs). This has spurred significant interest in manganese-based alternatives, leveraging the element's favorable magnetic properties and biological role. This guide provides an objective comparison of different manganese chelates, supported by experimental data, to aid researchers in the selection and development of next-generation MRI contrast agents.
Key Performance Indicators of Manganese Chelates
The efficacy and safety of a manganese-based MRI contrast agent are determined by several key parameters:
-
Relaxivity (r₁ and r₂): This measures the ability of a contrast agent to increase the longitudinal (r₁) and transverse (r₂) relaxation rates of water protons. Higher r₁ relaxivity is desirable for T₁-weighted imaging, leading to brighter signals. The r₂/r₁ ratio is also a critical factor, with a lower ratio being preferable to minimize T₂-related signal loss at higher concentrations.[1][2]
-
Stability (Thermodynamic and Kinetic): The stability of the chelate is paramount to prevent the release of free Mn²⁺ ions, which can be toxic and lead to a neurodegenerative disorder known as "manganism".[1][3][4] Thermodynamic stability refers to the equilibrium constant of the complex formation, while kinetic inertness describes the rate at which the complex dissociates. Macrocyclic chelates generally exhibit higher kinetic stability than their linear counterparts.
-
Toxicity: The overall toxicity of the manganese chelate is a crucial consideration for clinical translation. This is intrinsically linked to the stability of the complex, as the primary cause of toxicity is the release of free manganese ions.
-
Biodistribution and Elimination: The route and rate of elimination from the body are important safety and efficacy parameters. Ideally, the agent should be cleared efficiently from the body to minimize long-term exposure.
Comparative Data of Manganese Chelates
The following tables summarize the key performance data for several notable manganese chelates, compiled from various studies. It is important to note that relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.
| Chelate | Type | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Stability | Key Features & Limitations |
| MnCl₂ | Ionic | 6.0 - 8.0 | - | - | Very Low | High relaxivity but toxic due to free Mn²⁺; not used clinically as an injectable agent. |
| Mn-DPDP (Teslascan®) | Linear | 2.8 | 3.7 | 1.32 | Low | Formerly clinically approved for liver imaging but withdrawn due to low stability and relaxivity. |
| Mn-EDTA | Linear | 3.3 | - | - | Moderate | Higher relaxivity than Mn-DPDP but poor kinetic inertness. |
| Mn-CDTA | Linear | - | - | - | Higher than Mn-EDTA | Increased rigidity of the chelator improves stability compared to Mn-EDTA. |
| Mn-PyC3A | Macrocyclic derivative | 2.1 (at 1.4T, 37°C) | - | - | High | Good thermodynamic and kinetic stability; has entered Phase I clinical trials. |
| Mn-DOTA derivatives | Macrocyclic | 3.32 (for G2-DOTA-Mn) | - | - | High | Macrocyclic structure provides high stability. |
| Mn-NOTA derivatives | Macrocyclic | 3.8 (for nanoglobular conjugate) | - | - | High | Hexadentate ligand with high stability. |
| Mn-GA@BSA@DA | Macromolecular | 18.5 (at 3.0T) | 50.5 | ~2.7 | High | High relaxivity due to macromolecular structure; minimizes Mn²⁺ release. |
Note: Relaxivity values are highly dependent on experimental conditions. The values presented here are for comparative purposes and were reported at varying magnetic field strengths and temperatures.
Experimental Protocols
Accurate and reproducible measurement of the key performance indicators is crucial for the comparative evaluation of manganese chelates. Below are detailed methodologies for essential experiments.
Measurement of Relaxivity (r₁ and r₂)
Objective: To determine the longitudinal (r₁) and transverse (r₂) relaxivities of a manganese chelate.
Methodology:
-
Sample Preparation: Prepare a series of aqueous solutions of the manganese chelate at different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4. A sample of the buffer without the contrast agent serves as a control.
-
MRI Acquisition:
-
Place the samples in a phantom and perform MRI using a clinical or preclinical scanner at a specific magnetic field strength (e.g., 1.5 T, 3.0 T, or 7.0 T) and temperature (e.g., 25°C or 37°C).
-
For T₁ measurement: Use an inversion recovery spin-echo (IR-SE) pulse sequence with a range of inversion times (TI).
-
For T₂ measurement: Use a multi-echo spin-echo pulse sequence with a range of echo times (TE).
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each sample for each TI (for T₁) or TE (for T₂).
-
Fit the signal intensity data to the appropriate exponential decay or recovery equation to calculate the T₁ and T₂ relaxation times for each concentration.
-
The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are then plotted against the concentration of the manganese chelate.
-
The relaxivities (r₁ and r₂) are determined from the slope of the linear fit of the R₁ and R₂ versus concentration plots, respectively.
-
Determination of Chelate Stability
Objective: To assess the thermodynamic and kinetic stability of the manganese chelate.
Methodology:
-
Potentiometric Titration (for Thermodynamic Stability):
-
This method is used to determine the stability constant (log K) of the metal chelate.
-
A solution of the ligand is titrated with a standardized solution of a strong base in the presence and absence of the Mn²⁺ ion.
-
The pH is monitored throughout the titration.
-
The stability constant is calculated from the titration curves by analyzing the displacement of the curve in the presence of the metal ion.
-
-
Transmetallation Challenge (for Kinetic Inertness):
-
This experiment assesses the resistance of the manganese chelate to release Mn²⁺ in the presence of competing metal ions, such as Zn²⁺, which are present endogenously.
-
The manganese chelate is incubated in a solution containing a significant excess of a competing metal ion (e.g., 25-fold molar excess of ZnCl₂).
-
The concentration of free Mn²⁺ released over time is measured using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or by monitoring the change in relaxivity, as free Mn²⁺ has a different relaxivity profile than the chelated form. A lower rate of Mn²⁺ release indicates higher kinetic inertness.
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Relaxivity Measurement
Caption: Workflow for determining the r₁ and r₂ relaxivities of a manganese chelate.
Relationship Between Chelate Properties and Performance
Caption: Interrelationship of key properties for an effective manganese-based MRI contrast agent.
References
A Head-to-Head Comparison: Cross-validation of MEMRI Tract Tracing with Histological Methods
For researchers, scientists, and drug development professionals navigating the complexities of neural circuitry, the choice of a tract tracing methodology is paramount. This guide provides an objective comparison between Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), a powerful in vivo technique, and traditional histological methods, the long-standing gold standard for neuroanatomical studies. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research questions.
Manganese-enhanced MRI (MEMRI) has emerged as a valuable tool for non-invasive, longitudinal mapping of neuronal connections in living organisms.[1] The technique leverages the properties of the manganese ion (Mn2+), which acts as a calcium analog and a paramagnetic contrast agent.[2][3][4] Upon administration, Mn2+ is taken up by active neurons through voltage-gated calcium channels and transported along axons, allowing for the visualization of neural pathways using T1-weighted MRI.[2]
Histological tract tracing methods, such as those using biotinylated dextran amine (BDA), remain the benchmark for high-fidelity anatomical mapping. These techniques involve the injection of a tracer into a specific brain region, followed by a survival period to allow for axonal transport. Subsequent histological processing of the brain tissue reveals the precise trajectory of the labeled neuronal pathways with cellular and even subcellular resolution.
Quantitative Performance: A Comparative Overview
While direct quantitative cross-validation studies between MEMRI and histological methods are not abundant in the literature, we can draw parallels from studies validating a similar in vivo technique, Diffusion MRI (dMRI) tractography, against histological tracers. These studies provide a framework for understanding the potential concordance and discrepancies between imaging-based and histology-based tract tracing.
| Performance Metric | MEMRI Tract Tracing (Inferred from dMRI validation) | Histological Methods (e.g., BDA) | Key Considerations |
| Sensitivity (True Positives) | ~80% (in optimal conditions for dMRI) | Considered the "ground truth" | MEMRI may be less sensitive to smaller or more diffuse projections compared to the high sensitivity of BDA. |
| Specificity (True Negatives) | ~80% (in optimal conditions for dMRI) | High, but not immune to artifacts | False positives in imaging can arise from complex fiber arrangements or areas of high curvature. Histological artifacts can also lead to misinterpretation. |
| Spatial Resolution | ~100-200 µm isotropic resolution (in animal models) | Cellular to subcellular level | Histology provides unparalleled detail of axonal morphology and terminal fields. |
| Invasiveness | Minimally invasive (injection of Mn2+) to non-invasive (systemic administration) | Invasive (requires stereotaxic surgery and euthanasia) | MEMRI allows for longitudinal studies in the same animal, which is not possible with terminal histological methods. |
| Temporal Dynamics | Enables tracking of tracer transport over time | Provides a static snapshot at a single time point | The ability to monitor the rate of axonal transport is a unique advantage of MEMRI. |
| Potential for Artifacts | Signal enhancement can be influenced by factors other than direct axonal transport (e.g., trans-synaptic transport, local Mn2+ leakage). | Tracer leakage at the injection site, incomplete filling of axons, and tissue processing artifacts can occur. | Careful experimental design and control are crucial for both techniques to minimize artifacts. |
Table 1: Comparative performance of MEMRI tract tracing and histological methods. Data for MEMRI sensitivity and specificity are inferred from validation studies of Diffusion MRI tractography against histology, as direct quantitative comparisons for MEMRI are limited.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of tract tracing studies. Below are representative protocols for MEMRI and BDA tract tracing, based on established methodologies.
MEMRI Tract Tracing Protocol (Adapted from rodent studies)
-
Animal Preparation: Adult male Sprague-Dawley rats (200-300g) are anesthetized with isoflurane (5% for induction, 1-2% for maintenance). Body temperature is monitored and maintained at 37°C.
-
Manganese Administration: A solution of MnCl2 (e.g., 50 mM in saline) is stereotaxically injected into the target brain region. The injection is performed slowly over 10-20 minutes to minimize tissue damage and backflow.
-
Survival Period: The animal is allowed to recover. The survival time will depend on the length of the pathway being traced and the rate of axonal transport, typically ranging from 24 to 72 hours.
-
MRI Acquisition: The animal is re-anesthetized and placed in an MRI scanner (e.g., 11.7 T). T1-weighted images are acquired using a spin-echo pulse sequence (e.g., TE=7.6 ms, TR=500 ms) to visualize the contrast enhancement along the neuronal pathway. 3D T1 maps can also be acquired for quantitative analysis.
-
Data Analysis: The T1-weighted images are analyzed to identify regions of signal enhancement, which are then mapped to anatomical atlases to delineate the traced pathway.
Biotinylated Dextran Amine (BDA) Histological Tracing Protocol
-
Animal Preparation and Tracer Injection: Similar to the MEMRI protocol, the animal is anesthetized and placed in a stereotaxic frame. BDA (e.g., 10% solution of 10,000 MW BDA in phosphate buffer) is injected into the target brain region via iontophoresis or pressure injection.
-
Survival Period: The animal is allowed to survive for a period sufficient for the tracer to be transported along the axons to their terminal fields (typically 7-14 days).
-
Perfusion and Tissue Processing: The animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is extracted, post-fixed, and then sectioned on a cryostat or vibratome.
-
BDA Visualization: The brain sections are processed to visualize the BDA. This is typically done using an avidin-biotin-peroxidase complex (ABC) method, followed by a diaminobenzidine (DAB) reaction to produce a colored precipitate. Fluorescent visualization is also possible.
-
Microscopic Analysis: The sections are mounted on slides and examined under a microscope to trace the labeled axons and terminal fields. The results are then mapped onto brain atlas diagrams.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key mechanisms and processes involved in MEMRI and its cross-validation with histological methods.
Caption: Mechanism of MEMRI tract tracing.
Caption: Experimental workflow for cross-validation.
Conclusion
MEMRI and histological tract tracing methods each offer a unique set of advantages and disadvantages. MEMRI provides the unparalleled ability to trace neuronal pathways in vivo and longitudinally, making it a powerful tool for studying dynamic processes such as development, disease progression, and response to therapy. However, its spatial resolution is lower than that of histological methods, and it is susceptible to artifacts that can complicate interpretation.
Histological methods like BDA tracing remain the gold standard for high-resolution, unambiguous anatomical mapping of neural circuits. They provide a level of detail that is currently unattainable with in vivo imaging techniques. The primary limitations of histology are its invasive and terminal nature, precluding longitudinal studies in the same subject.
The cross-validation of MEMRI with histology is essential for establishing the accuracy and limitations of this promising in vivo technique. While direct quantitative comparisons are still emerging, the framework established by dMRI validation studies provides a roadmap for future research. For researchers, the choice between MEMRI and histology will depend on the specific scientific question, with MEMRI being ideal for longitudinal and functional connectivity studies, and histology remaining the method of choice for definitive, high-resolution anatomical mapping. A combined approach, where MEMRI is used for initial in vivo mapping and discovery, followed by histological validation, can provide a comprehensive and robust understanding of neural connectivity.
References
- 1. In vivo, trans-synaptic tract-tracing utilizing manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From axonal transport to mitochondrial trafficking: What can we learn from Manganese-Enhanced MRI studies in mouse models of Alzheimers disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Manganese Chloride and Intravenous Gadolinium for Liver Lesion Imaging
For researchers and drug development professionals, the choice of a contrast agent for magnetic resonance imaging (MRI) of liver lesions is critical for accurate diagnosis and monitoring. This guide provides an objective comparison of the efficacy of orally administered manganese chloride and intravenously administered gadolinium-based contrast agents (GBCAs), with a focus on hepatobiliary agents like gadobenate dimeglumine. The comparison is supported by experimental data from clinical trials, detailing performance, safety, and mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
The contrast-enhancing properties of both manganese and gadolinium stem from their paramagnetic nature, which shortens the T1 relaxation time of surrounding water protons, resulting in a brighter signal on T1-weighted MR images.[1][2][3] However, their routes of administration and subsequent biological pathways to the liver parenchyma differ significantly.
Oral this compound: Following oral administration, this compound (MnCl2) is absorbed from the intestine, a process that can be enhanced by specific promoters like L-alanine and vitamin D3.[2] It then travels via the portal vein to the liver, where it undergoes a high first-pass extraction.[2] Healthy hepatocytes actively take up manganese ions (Mn2+), which are calcium (Ca2+) analogs, likely through voltage-gated Ca2+ channels. This uptake leads to a significant increase in the signal intensity of normal liver tissue. Most liver lesions, such as metastases, lack functioning hepatocytes and therefore do not accumulate manganese, causing them to appear as dark, well-delineated areas against the bright background of the enhanced liver parenchyma.
Intravenous Gadolinium (Hepatobiliary Agents): Gadolinium-based agents are administered intravenously. Hepatobiliary GBCAs like gadobenate dimeglumine and gadoxetate disodium exhibit a dual mechanism. Initially, they distribute in the extracellular space, allowing for dynamic imaging of vascular phases, similar to conventional GBCAs. Subsequently, in the hepatobiliary phase (which occurs minutes to hours after injection), these agents are actively transported into functional hepatocytes by organic anion-transporting polypeptides (OATPs). Similar to manganese, this results in the enhancement of healthy liver tissue, improving the conspicuity of lesions that do not contain functioning hepatocytes. Gadobenate dimeglumine has a lower rate of hepatocellular uptake (3-5%) compared to gadoxetate disodium (~50%), with the remainder being excreted by the kidneys.
Experimental Protocols
The data presented in this guide are primarily derived from a prospective, randomized, crossover clinical trial comparing an oral this compound formulation (referred to as ACE-MBCA or CMC-001) with intravenous gadobenate dimeglumine.
Study Population: The study enrolled 20 adult patients with known or suspected colorectal cancer liver metastases (CRLM).
Contrast Agents and Dosage:
-
Oral this compound (ACE-MBCA): Patients ingested a solution containing 1.6 g of this compound tetrahydrate.
-
Intravenous Gadobenate Dimeglumine: Patients received an intravenous injection at a dose of 0.1 mmol/kg body weight.
Imaging Protocol: Each patient underwent two separate MRI examinations with a one-week interval, one for each contrast agent.
-
Baseline Imaging: Pre-contrast T1-weighted and T2-weighted images were acquired.
-
Contrast Administration: The respective agent was administered (orally or intravenously).
-
Post-Contrast Imaging:
-
For oral this compound, imaging was performed 2 hours after ingestion. The diagnostic window is generally considered to be between 2 and 6 hours post-administration.
-
For gadobenate dimeglumine, dynamic multiphasic imaging (arterial, portal venous, and delayed phases) was performed immediately after injection, with hepatobiliary phase imaging typically acquired between 60 to 90 minutes post-injection.
-
-
MRI Sequences: The core protocol included T1-weighted volumetric interpolated breath-hold examination (VIBE) and T2-weighted half-Fourier acquisition single-shot turbo spin-echo (HASTE) sequences on a 1.5 T scanner.
Efficacy and Performance Data
Quantitative analysis from comparative studies reveals a comparable diagnostic performance between oral this compound and intravenous gadobenate dimeglumine for the detection of liver metastases.
Lesion Detection and Characterization
Oral this compound demonstrated a sensitivity comparable to that of a comprehensive intravenous gadobenate dimeglumine protocol. A key finding was that ACE-MBCA-enhanced MRI resulted in superior visualization and detection of a greater number of liver lesions compared to unenhanced MRI. Furthermore, the performance of ACE-MBCA and gadobenate dimeglumine was similar in the visualization and detection of colorectal liver metastases.
| Performance Metric | Oral this compound (ACE-MBCA) | IV Gadobenate Dimeglumine | Unenhanced MRI | Source |
| Sensitivity (Metastases) | 93% (41/44) | 95% (42/44) | - | |
| False-Positives | 15 | 2 | - | |
| Mean Lesion Border Score | 2.4 - 2.9 | Comparable to ACE-MBCA | 1.8 - 2.3 | |
| Mean Lesion Contrast Score | 2.8 - 3.3 | Comparable to ACE-MBCA | 1.8 - 2.3 | |
| Metastasis-to-Liver SI Ratio | 0.51 | 0.21 | - |
Scores are on a scale where higher values indicate better visualization. Ranges represent scores from three independent readers.
The significantly higher metastasis-to-liver signal intensity (SI) ratio for this compound suggests a stronger contrast effect between the lesion and the enhanced liver parenchyma.
Safety and Tolerability
Safety is a paramount consideration, especially for patients with comorbidities. Oral this compound is positioned as a potentially safer alternative for patients with severe renal impairment, where the use of GBCAs is associated with a risk of nephrogenic systemic fibrosis (NSF).
| Safety Aspect | Oral this compound (ACE-MBCA) | IV Gadobenate Dimeglumine | Source |
| Administration Route | Oral | Intravenous | |
| Common Adverse Events | Mild and transient gastrointestinal events (e.g., nausea) | Generally well-tolerated; injection site reactions are possible. | |
| Renal Impairment Risk | Low systemic exposure; considered a safer alternative. | Risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment. | |
| Systemic Exposure | High first-pass effect in the liver limits systemic exposure. | Systemic distribution prior to renal and biliary excretion. |
In the head-to-head trial, more adverse events, primarily gastrointestinal, were reported after manganese administration compared to gadobenate dimeglumine. However, these were generally mild and transient.
Conclusion
The available evidence from clinical trials indicates that oral this compound is a viable and effective alternative to intravenous hepatobiliary gadolinium-based contrast agents for the detection and visualization of focal liver lesions, particularly metastases.
-
Efficacy: Oral this compound demonstrates comparable sensitivity for lesion detection to intravenous gadobenate dimeglumine and is superior to unenhanced MRI. It provides a significantly higher lesion-to-liver contrast.
-
Safety: The primary advantage of oral this compound lies in its safety profile for patients with severe renal impairment, for whom GBCAs pose a risk of NSF. Its oral administration route and minimal systemic exposure are key benefits.
-
Limitations: Oral this compound was associated with a higher rate of false-positive findings in one study, which may necessitate further evaluation. It also has a higher incidence of mild gastrointestinal side effects.
For the research and drug development community, oral this compound represents a promising tool, especially in preclinical and clinical studies involving subjects with renal insufficiency or when a non-intravenous contrast option is preferred. Its distinct mechanism of action and safety profile warrant its consideration as a complementary agent to GBCAs in the radiologist's toolbox for liver imaging.
References
- 1. Oral this compound Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new manganese-based oral contrast agent (CMC-001) for liver MRI: pharmacological and pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Cellular Sabotage: Manganese Chloride's Cytotoxicity in the Heavy Metal Arena
A Comparative Analysis of Manganese Chloride, Lead, Mercury, and Cadmium
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of various compounds is paramount. This guide provides a comparative analysis of the cytotoxicity of this compound against other prevalent heavy metals: lead (II) chloride, mercury (II) chloride, and cadmium (II) chloride. By presenting key experimental data, detailed protocols, and illustrating the underlying molecular pathways, this document aims to offer an objective resource for assessing the relative toxicity of these compounds.
At a Glance: Comparative Cytotoxicity
The cytotoxic potential of these heavy metals was evaluated using neuronal cell lines, which are critical models for neurotoxicity studies. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was a key metric. The data, primarily from studies on the PC12 cell line, a widely used model in neurobiological research, reveals a distinct hierarchy of toxicity.
| Heavy Metal Salt | Cell Line | Exposure Time (hours) | IC50 (µM) |
| Manganese (II) Chloride | PC12 | Not Specified | ~600 |
| Lead (II) Chloride | PC12 | 24 | 100 |
| Mercury (II) Chloride | PC12 | 24 | 5.02 (unprimed cells) |
| Cadmium (II) Chloride | PC12 | 24 | 10 |
Note: The data is compiled from multiple studies and while the cell line is consistent where possible, other experimental conditions may have varied.
Based on these findings, the general rank order of cytotoxicity for depressing cell viability is: Lead < Manganese < Cadmium < Mercury .[1] In another study using the HT-22 cell line, the order of potency for cytotoxicity was found to be Methylmercury > Arsenic > Cadmium > Lead.
The Underpinnings of Toxicity: A Shared Pathway of Cell Death
Heavy metals, including manganese, exert their cytotoxic effects through a common and destructive mechanism: the induction of apoptosis, or programmed cell death, primarily initiated by mitochondrial oxidative stress. The following workflow and signaling pathway diagrams illustrate the key events in this process.
Experimental Workflow for Assessing Cytotoxicity
References
Zebrafish as a Validated Model for Manganese Chloride-Induced Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the zebrafish model to other established models, such as rodents and in vitro cell cultures, for studying manganese chloride (MnCl₂)-induced neurotoxicity. Experimental data robustly supports the zebrafish as a powerful and efficient tool for investigating the mechanisms of manganese neurotoxicity and for the screening of potential therapeutic agents.
Comparative Data Analysis
The following tables summarize key quantitative data from studies utilizing zebrafish, rodent, and in vitro models to assess the neurotoxic effects of this compound.
Table 1: Zebrafish Model - Dose-Response Effects of this compound
| Parameter | Species/Stage | MnCl₂ Concentration | Exposure Duration | Observed Effect | Citation(s) |
| Survival Rate | Zebrafish Larvae (5 dpf) | 500 µM | 5 days | ~60% survival | [1] |
| Locomotor Activity | Zebrafish Larvae | 0.1, 0.25, 0.5 mM | 5 days | Decreased distance traveled and movement time | [2] |
| Zebrafish Larvae (6 dpf) | 100 µM | 2-5 days | Reduced motor activity | [1] | |
| Adult Zebrafish | 0.5, 1.0, 1.5 mM | 4 days | Decreased exploratory behavior | [2] | |
| Tyrosine Hydroxylase (TH) Positive Neurons | Zebrafish Larvae (5 dpf) | 0.8, 1.0 mM | 48 hours | No significant change in cell number, but reduced immunoreactivity | [3] |
| Dopamine (DA) Levels | Adult Zebrafish | 2 mM | 21 days | Decreased dopamine levels | |
| Oxidative Stress | Zebrafish Larvae | High concentrations | Not specified | Increased mortality in nrf2a-mutants, indicating oxidative stress |
Table 2: Rodent Models - Effects of this compound
| Parameter | Species | MnCl₂ Dose | Route & Duration | Observed Effect | Citation(s) |
| Locomotor Activity | Rat | 10 mg/kg/day | Oral gavage, 28 days | Initial hyperactivity followed by hypoactivity | |
| Mouse | 50 mg/kg | s.c. injection, single dose | Locomotor deficits | ||
| Attention | Rat | 25, 50 mg/kg/day | Oral, postnatal day 1-21 | Lasting attention deficits | |
| TH Positive Neurons | Mouse | 5 mg/kg | i.p. injections, 30 days | Significant decrease in TH-positive cells in the substantia nigra | |
| Neuroinflammation | Juvenile Mice | Not specified | Not specified | NF-κB activation in astrocytes and microglia |
Table 3: In Vitro Models - Cellular Effects of this compound
| Parameter | Cell Type | MnCl₂ Concentration | Exposure Duration | Observed Effect | Citation(s) |
| Cell Viability | CHO-XRS5 cells | ≥ 0.1 mg/L | 24 hours | Reduced cell viability | |
| BV2 microglia | 50-400 µM | 24 hours | Dose-dependent decrease in cell viability | ||
| Glial and neuronal cells | 1 mM | 72 hours | Significantly decreased cell viability | ||
| MAPK Signaling | Rat striatal/hippocampal slices | 10-1000 µM | 3-6 hours | Increased ERK1/2 and JNK1/2/3 phosphorylation | |
| PI3K/Akt Signaling | PC12 cells | Not specified | 24 hours | Activation of PI3K/Akt pathway | |
| Oxidative Stress | C8-D1A Astrocytic Cells | 50, 200, 800 µM | 30 min - 24 hours | Increased ROS production |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.
Zebrafish this compound Exposure and Behavioral Analysis
1. This compound Exposure:
-
Zebrafish embryos are collected and raised in E3 medium.
-
At 2.5 hours post-fertilization (hpf), embryos are transferred to 6-well plates.
-
A stock solution of MnCl₂ is prepared in E3 medium.
-
Embryos are exposed to various concentrations of MnCl₂ (e.g., 100 µM, 500 µM) by adding the stock solution to the E3 medium.
-
The exposure medium is renewed daily.
-
Larvae are maintained at 28.5°C on a 14/10-hour light/dark cycle.
2. Locomotor Activity Assay:
-
At 6 days post-fertilization (dpf), individual larvae are placed in a 96-well plate with fresh E3 medium.
-
The plate is placed in an automated video tracking system (e.g., ZebraBox).
-
Larval movement is recorded over a defined period, often including alternating light and dark phases.
-
Parameters such as total distance moved, velocity, and time spent moving are quantified using appropriate software.
References
- 1. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 2. This compound (MnCl2) induced novel model of Parkinson's disease in adult Zebrafish; Involvement of oxidative stress, neuroinflammation and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
A Comparative Analysis of Manganese Chloride and Manganese Acetate as Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical step in the synthesis of manganese-based nanoparticles, significantly influencing the physicochemical properties and subsequent performance of the resulting materials in applications ranging from biomedical imaging to drug delivery. This guide provides an objective, data-driven comparison of two common precursors: manganese (II) chloride (MnCl₂) and manganese (II) acetate (Mn(OAc)₂).
At a Glance: Performance Comparison
Experimental data from a comparative study utilizing a sol-gel synthesis method highlights the distinct outcomes when using manganese chloride versus manganese acetate as a precursor. While this compound tends to produce larger nanoparticles with ferromagnetic properties, manganese acetate yields smaller, plate-like structures exhibiting antiferromagnetic behavior.
| Parameter | This compound (MnCl₂) | Manganese Acetate (Mn(OAc)₂) |
| Resulting Phase | Mn₂O₃ | Mn₃O₄ |
| Particle Size | 60.6 nm | 29.7 nm |
| Morphology | Cubic Structure | Interlaced plates with a leaf-like structure |
| Magnetic Properties | Ferromagnetic | Antiferromagnetic |
This data is derived from a sol-gel synthesis method and may vary with other synthesis techniques.[1][2]
The Role of the Anion: Chloride vs. Acetate
The differing outcomes can be attributed to the nature of the counter-anion. The chloride ion (Cl⁻) and the acetate ion (CH₃COO⁻) influence the reaction kinetics, nucleation, and growth of the nanoparticles in distinct ways. The acetate ion, being a larger and more complex anion, can act as a chelating agent, influencing the morphology and resulting in the observed plate-like structures.[2]
Experimental Protocols
Detailed methodologies for the synthesis of manganese oxide nanoparticles using both precursors are crucial for reproducibility and comparison. Below are representative protocols for sol-gel, co-precipitation, and thermal decomposition methods.
Sol-Gel Synthesis
This method was used to generate the comparative data in the table above.[1][2]
1. Precursor Solution Preparation:
-
Prepare a solution of 6 g of oxalic acid in 200 ml of ethanol.
-
Separately, dissolve 2 g of either this compound tetrahydrate or manganese acetate tetrahydrate in 200 ml of ethanol at 35°C with constant stirring for 30 minutes to form a sol.
2. Gel Formation:
-
Gradually add the oxalic acid solution to the warm sol, leading to the formation of a thick gel.
3. Drying:
-
Dry the gel in a hot air oven at 80°C for 20 hours, resulting in snow-white flakes or powder.
4. Decomposition:
-
Decompose the dried powder in a muffle furnace at 500°C for 2 hours to obtain the final manganese oxide nanoparticle powder.
Co-Precipitation Synthesis
This method is valued for its simplicity and scalability.
1. Precursor Solution Preparation:
-
Prepare an aqueous solution of either this compound or manganese acetate.
2. Precipitation:
-
Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise to the precursor solution under controlled pH and temperature with vigorous stirring.
3. Washing and Separation:
-
Separate the resulting precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol to remove impurities.
4. Drying and Calcination:
-
Dry the washed precipitate in an oven.
-
Calcine the dried powder at a specific temperature to obtain the desired manganese oxide phase.
Thermal Decomposition Synthesis
This method is often used to produce high-quality, monodisperse nanoparticles.
1. Precursor Complex Formation:
-
React this compound or manganese acetate with a long-chain carboxylic acid (e.g., oleic acid) in a solvent to form a manganese-oleate complex.
2. Decomposition:
-
Heat the precursor complex in a high-boiling point solvent (e.g., 1-octadecene) to the desired decomposition temperature under an inert atmosphere.
3. Nanoparticle Growth:
-
Maintain the temperature for a specific duration to allow for nanoparticle nucleation and growth.
4. Purification:
-
Cool the reaction mixture and precipitate the nanoparticles by adding a non-solvent like ethanol.
-
Collect the nanoparticles by centrifugation and wash them to remove unreacted precursors and surfactants.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of manganese oxide nanoparticles.
Cellular Uptake and Signaling Pathways
For researchers in drug development, understanding the interaction of these nanoparticles with biological systems is paramount. Upon introduction to a cellular environment, manganese oxide nanoparticles are typically internalized through endocytosis. Inside the cell, particularly within the acidic environment of lysosomes, the nanoparticles can undergo dissolution, releasing manganese ions (Mn²⁺). This process can trigger a cascade of downstream signaling events.
The released Mn²⁺ ions can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, can activate signaling pathways leading to cellular responses such as inflammation and, at higher concentrations, apoptosis (programmed cell death). This mechanism is being explored for its potential in cancer therapy.
The following diagram illustrates a simplified signaling pathway following the cellular uptake of manganese oxide nanoparticles.
Conclusion
The choice between this compound and manganese acetate as a precursor has a demonstrable impact on the final properties of synthesized manganese oxide nanoparticles. Manganese acetate tends to produce smaller, plate-like nanoparticles, while this compound leads to larger, cubic structures. The selection of the appropriate precursor should be guided by the desired nanoparticle characteristics for the intended application. Researchers should also consider the synthesis method, as it plays a crucial role in the final product's morphology, size, and phase. Further investigation into the specific effects of these precursors in various synthesis methods is warranted to provide a more complete understanding and enable finer control over nanoparticle properties for advanced applications in drug development and beyond.
References
In vivo comparison of free manganese ions versus chelated manganese contrast agents
For researchers, scientists, and drug development professionals, the choice between free manganese ions and chelated manganese compounds as MRI contrast agents is a critical one, balancing efficacy with safety. This guide provides an objective comparison of their in vivo performance, supported by experimental data and detailed protocols.
Manganese, a paramagnetic ion, offers an alternative to gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI).[1][2] In its bivalent state (Mn2+), it possesses five unpaired electrons, which effectively shorten the T1 relaxation time of water protons, thereby enhancing the signal intensity in T1-weighted images.[1][3] However, the in vivo application of manganese necessitates careful consideration of its form: as a simple salt like manganese chloride (MnCl₂) or as a complex where the manganese ion is bound to a chelating ligand.[4] While free manganese ions can provide significant contrast enhancement, they are also associated with toxicity concerns. Chelation aims to mitigate this toxicity while maintaining or even improving the relaxivity and biodistribution profile of the agent.
Performance Metrics: A Quantitative Comparison
The efficacy and safety of manganese-based contrast agents can be evaluated through several key parameters, including relaxivity (r1 and r2), which measures the agent's ability to enhance the relaxation rates of water protons, and toxicity, often quantified by the median lethal dose (LD50).
Table 1: Comparative Relaxivity of Free vs. Chelated Manganese Agents
| Agent Type | Specific Agent | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field | Notes |
|---|---|---|---|---|---|---|
| Free Manganese | MnCl₂ | ~8.0 | - | - | 20 MHz | In aqueous solution. |
| Mn-entrapped liposomes | 35.34 | - | - | 20 MHz | Higher relaxivity due to macromolecular tumbling. | |
| Chelated Manganese | Mn-DPDP (Teslascan™) | 2.8 | 3.7 | 1.32 | Aqueous solution | Clinically approved but discontinued. |
| Mn-EDTA | 3.3 | - | - | 20 MHz, 25°C | A common linear chelate. | |
| Mn-PyC3A | 2.1 | - | - | 1.4 T, 37°C | A stable macrocyclic chelate. | |
| Dendritic Mn(II)-DTPA | 4.2 | - | - | - | Higher relaxivity than Gd-DTPA. | |
| Mn-GA@BSA@DA | 18.5 | 50.5 | 2.73 | 3.0 T | Macromolecular agent with high relaxivity. |
Table 2: Toxicity and Biodistribution of Free vs. Chelated Manganese Agents
| Agent Type | Specific Agent | LD50 (mmol/kg) | Key Biodistribution/Elimination Characteristics |
|---|---|---|---|
| Free Manganese | MnCl₂ | 0.23 (intravenous, rat) | Accumulates in organs like the liver, pancreas, and heart. Can cross the blood-brain barrier. |
| Chelated Manganese | Mn-DPDP (Teslascan™) | 5.0 (intravenous, rat) | Primarily taken up by hepatocytes and excreted in bile. The chelate partially dissociates in vivo. |
| Mn-PyC3A | >10 (intravenous, mouse) | Rapid and complete elimination from the body with no significant tissue accumulation. |
Cellular Uptake and Signaling Pathways
The biological behavior of manganese ions is intrinsically linked to their cellular uptake mechanisms. Free manganese ions (Mn²⁺) are recognized by the body as analogues of calcium ions (Ca²⁺) and can thus enter cells through various ion channels. This property is exploited in Manganese-Enhanced MRI (MEMRI) to map neuronal activity. Chelated manganese, on the other hand, is designed to remain stable in vivo, with its biodistribution dictated by the physicochemical properties of the ligand. However, some chelates, like Mn-DPDP, are known to dissociate, releasing free manganese ions.
References
- 1. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Manganese chloride proper disposal procedures
Proper disposal of manganese chloride is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its hazards. This compound is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin Protection: Use a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying their waste.
Step 1: Waste Collection and Storage
-
Containment: Collect waste this compound, including residues and contaminated materials, in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. Store locked up.
Step 2: Handling Spills
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: Prevent the spill from spreading and from entering drains or waterways.
-
Clean-up: For solid spills, carefully sweep or vacuum the material to avoid dust formation and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with water, and collect the contaminated cleaning materials for disposal as hazardous waste.
Step 3: Final Disposal
-
Do Not Dispose in Sink or Trash: Never dispose of this compound down the drain or in regular trash. It is toxic to aquatic organisms and may cause long-term adverse effects in the environment.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Documentation: Maintain records of waste generation and disposal in accordance with institutional and regulatory requirements.
Quantitative Data: Occupational Exposure Limits
For the safety of laboratory personnel, it is important to be aware of the occupational exposure limits for manganese.
| Agency | Exposure Limit (as Mn) | Details |
| OSHA | 5 mg/m³ | Permissible Exposure Limit (PEL), Ceiling |
| NIOSH | 1 mg/m³ | Recommended Exposure Limit (REL), 10-hr Time-Weighted Average (TWA) |
| 3 mg/m³ | Short-Term Exposure Limit (STEL) | |
| ACGIH | 0.02 mg/m³ | Threshold Limit Value (TLV), 8-hr TWA (Respirable fraction) |
| 0.2 mg/m³ | Threshold Limit Value (TLV), 8-hr TWA (Inhalable fraction) |
Waste Treatment Protocols
Safety Data Sheets and regulatory documents do not specify experimental protocols for the on-site treatment of this compound waste. The standard and required procedure is the collection and transfer of the chemical waste to an approved and licensed waste disposal facility. These facilities are equipped to handle and treat hazardous materials according to environmental regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Manganese chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Manganese chloride (MnCl₂). Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | - Chemical safety goggles with side shields. - A face shield should be worn in situations with a higher risk of splashing or dust generation.[1][2][3] | To protect against serious eye damage and irritation from dust or splashes.[2][3] |
| Skin Protection | - Chemically resistant gloves (e.g., Nitrile rubber with a thickness >0.3 mm). - Lab coat or other protective clothing to prevent skin contact. | To prevent skin irritation and absorption. |
| Respiratory Protection | - Use in a well-ventilated area. - If dust is generated or exposure limits are exceeded, a NIOSH/MSHA approved particulate respirator is required. | To prevent inhalation of harmful dust particles which can lead to respiratory irritation and systemic toxic effects. |
Operational Plan for Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area with a chemical fume hood or adequate local exhaust ventilation to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid the formation of dust when handling the solid form.
-
Do not get the chemical in your eyes, on your skin, or on your clothing.
-
Avoid breathing in the dust.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
This compound is hygroscopic; protect it from moisture.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
4. Spills and Accidental Release:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
Ventilate the area and wash the spill site after the material has been collected.
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of waste material and containers in accordance with local, state, and federal regulations.
-
The material should be disposed of at an approved waste disposal plant.
-
Do not allow the chemical to enter drains or waterways as it is toxic to aquatic life.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
